Demethylwedelolactone
Beschreibung
This compound has been reported in Hypericum erectum, Eclipta alba, and other organisms with data available.
antihepatotoxic coumestan; structure given in first source
Eigenschaften
IUPAC Name |
1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYTNLPIUCKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214968 | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-55-9 | |
| Record name | Demethylwedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHYLWEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Demethylwedelolactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylwedelolactone, a naturally occurring coumestan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Natural Sources of this compound
This compound is predominantly found in plants of the Asteraceae family. The primary and most extensively studied natural source is Eclipta prostrata, commonly known as false daisy or Bhringraj.[1][2][3][4] Another notable source is Wedelia calendulacea. While other related species may produce this compound, Eclipta prostrata remains the most significant source for its isolation.
The concentration of this compound can vary depending on the part of the plant used for extraction. Quantitative analysis has shown that different parts of Eclipta alba (a synonym for Eclipta prostrata) contain varying amounts of both wedelolactone and this compound.
Quantitative Data on this compound Content
The following table summarizes the quantitative yield of this compound (DWL) and its related compound, wedelolactone (WL), from different parts of Eclipta alba, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Part | Compound | Concentration (% w/w of dry plant material) | Reference |
| Leaves | Wedelolactone (WL) | 1.152 | [5] |
| Stems | This compound (DWL) | 0.395 | [5] |
| Whole Plant (Methanol Soxhlet Extraction) | Wedelolactone (WL) | 0.233 | [1][5] |
| Whole Plant (Methanol Soxhlet Extraction) | This compound (DWL) | 0.159 | [1][5] |
| Whole Plant (Water:Ethanol Percolation) | Wedelolactone (WL) | 0.271 | [1] |
| Whole Plant (Water:Ethanol Percolation) | This compound (DWL) | 0.184 | [1] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. Below are detailed protocols synthesized from various research publications.
General Experimental Workflow
Detailed Extraction Method: Soxhlet Extraction
Soxhlet extraction is a commonly employed method for the efficient extraction of this compound.
Materials and Reagents:
-
Dried, powdered whole plant material of Eclipta prostrata
-
Methanol (analytical grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Weigh 200 g of the dried, powdered Eclipta prostrata plant material.
-
Place the powdered material in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing 1.5 L of methanol.
-
Heat the methanol to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool.
-
Dismantle the apparatus and collect the methanolic extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark green, viscous crude extract.
Purification by Column Chromatography
Column chromatography is a crucial step for the separation and purification of this compound from the crude extract.
Materials and Reagents:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: A gradient of chloroform and methanol is often effective. A common starting point is a non-polar solvent system, gradually increasing the polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol. A specific reported mobile phase is a mixture of chloroform and methanol (e.g., 70:30 v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC: Toluene:Acetone:Formic Acid (11:6:1 v/v/v)
-
UV lamp for visualization
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).
-
Pour the slurry into the glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using the specified developing solvent.
-
Visualize the spots under a UV lamp. This compound and wedelolactone typically appear as dark spots.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
-
Final Purification:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
The purity can be further assessed by HPLC.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used for the quantitative analysis and final purity check of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v), with the pH adjusted to 3.2 with an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 351 nm.
-
Injection Volume: 20 µL.
Protocol:
-
Prepare standard solutions of this compound of known concentrations in methanol.
-
Prepare the sample solution by dissolving the purified compound in methanol.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Biological Signaling Pathways
This compound exerts its biological effects by modulating various signaling pathways. While research is ongoing, several key pathways have been identified.
Inhibition of Trypsin
This compound is a potent inhibitor of the serine protease trypsin.[6] This inhibitory activity is significant in the context of inflammation, as trypsin is involved in various inflammatory processes. The IC50 value for trypsin inhibition by this compound has been reported to be 3.0 µg/mL.[6] The exact mechanism of inhibition (e.g., competitive, non-competitive) is a subject of ongoing research, but it is likely to involve interaction with the active site of the enzyme.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The related compound, wedelolactone, has been shown to influence this pathway by affecting the phosphorylation of key kinases such as ERK and JNK.[7] It is plausible that this compound acts through a similar mechanism. The modulation of the MAPK pathway contributes to the anticancer and anti-inflammatory effects of these compounds.
ECM-Receptor Interaction Pathway
This compound has been shown to affect the extracellular matrix (ECM)-receptor interaction pathway. This pathway is critical for cell adhesion, migration, and survival, and its dysregulation is a hallmark of cancer metastasis. Integrins are key receptors in this pathway, and their signaling can activate downstream pathways, including the MAPK cascade. By modulating this pathway, this compound can suppress cancer cell motility and invasion.
References
- 1. DETERMINATION OF WEDELOLACTONE AND this compound IN ECLIPTA ALBA (L) HASSK BY HPLC | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectors of a developmental mitogen-activated protein kinase cascade revealed by expression signatures of signaling mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trypsin inhibitory effect of wedelolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Pharmacological Properties of Demethylwedelolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylwedelolactone (DWL), a naturally occurring coumestan found in plants such as Eclipta alba, has garnered significant scientific interest due to its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of DWL's bioactivities, with a focus on its anticancer, anti-inflammatory, hepatoprotective, and antioxidant effects. This document details the molecular mechanisms of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved signaling pathways to support further research and drug development efforts.
Introduction
This compound (1,3,8,9-tetrahydroxycoumestan) is a polyphenolic compound that belongs to the coumestan class of phytochemicals. It is structurally related to wedelolactone and is recognized as one of the primary bioactive constituents of Eclipta prostrata L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver diseases.[1] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing DWL as a multi-target agent with significant potential in several areas of pharmacology.
Pharmacological Properties
Anticancer Activity
This compound has demonstrated notable anticancer properties, particularly in the context of breast cancer. Its mechanism of action is multifaceted, involving the inhibition of cancer cell invasion and the modulation of key signaling pathways that govern tumor progression and metastasis.
2.1.1. Inhibition of Cancer Cell Invasion and Motility
In vitro studies have shown that DWL can suppress the motility and invasive capabilities of highly aggressive human breast cancer cells, such as the MDA-MB-231 cell line.[2] This anti-invasive effect is attributed to its ability to reduce the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
2.1.2. Modulation of Signaling Pathways
The inhibitory effect of DWL on MMP expression is mediated through the downregulation of key inflammatory and proliferative signaling pathways. Research indicates that DWL blocks the IκB-α/NF-κB and MEK/ERK signaling cascades in MDA-MB-231 cells.[2]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes the expression of genes involved in proliferation, angiogenesis, and metastasis, including MMPs. DWL's inhibition of this pathway contributes significantly to its anti-invasive effects.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another crucial signaling route that controls cell proliferation, differentiation, and survival. Its dysregulation is common in cancer. By inhibiting the MEK/ERK pathway, DWL can curtail the signaling that drives cancer cell proliferation and survival.
2.1.3. In Vivo Efficacy
The anticancer potential of DWL has also been demonstrated in preclinical animal models. In nude mice bearing MDA-MB-231 xenografts, administration of DWL was found to suppress metastasis and the colonization of the lungs by tumor cells, highlighting its potential as a therapeutic agent for metastatic breast cancer.[2]
Enzyme Inhibition: Trypsin Inhibition
One of the well-characterized biochemical properties of this compound is its potent inhibitory activity against trypsin, a serine protease involved in digestion and various physiological and pathological processes.[3] In vitro bioassays have demonstrated that DWL is a potent trypsin inhibitor.[1] This activity may contribute to its broader pharmacological effects, as dysregulated protease activity is implicated in various diseases, including cancer and inflammation.
Hepatoprotective Properties
Traditionally, plants containing DWL have been used to treat liver ailments.[1] Scientific studies have begun to validate this traditional use, indicating that DWL possesses hepatoprotective properties. While the precise mechanisms are still under investigation, it is believed that its antioxidant and anti-inflammatory activities play a significant role in protecting liver cells from damage.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory effects of DWL are closely linked to its inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[2] By suppressing this pathway, DWL can reduce the production of pro-inflammatory cytokines and enzymes. Furthermore, as a polyphenolic compound, DWL is anticipated to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, which is a key contributing factor to a wide range of chronic diseases.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activities of this compound.
| Pharmacological Activity | Assay/Model | Target/Cell Line | Parameter | Value | Reference(s) |
| Enzyme Inhibition | Trypsin Inhibition Bioassay | Trypsin | IC50 | 3.0 µg/mL | [1][3] |
| Anticancer | Anchorage-Independent Growth | MDA-MB-231 | Inhibition | Observed | [2] |
| Cell Motility Assay | MDA-MB-231 | Suppression | Observed | [2] | |
| Cell Invasion Assay | MDA-MB-231 | Suppression | Observed | [2] | |
| Gelatin Zymography | MMP-2, MMP-9 | Reduced Activity & Expression | Observed | [2] | |
| Western Blot | IκB-α, p-ERK | Inhibition of Degradation/Phosphorylation | Observed | [2] | |
| In Vivo Lung Metastasis Model | Nude Mice with MDA-MB-231 Xenografts | Metastasis Suppression | Observed | [2] |
Note: Specific IC50 values for anticancer, anti-inflammatory, and antioxidant activities of this compound are not yet consistently reported in the currently available literature. The table reflects the observed effects as documented in the cited studies.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.
Trypsin Inhibition Assay
This bioassay is used to determine the inhibitory effect of a compound on the enzymatic activity of trypsin.
-
Principle: The assay measures the ability of the inhibitor to reduce the rate at which trypsin hydrolyzes a specific substrate.
-
General Protocol:
-
A reaction mixture is prepared containing trypsin and a suitable buffer.
-
Various concentrations of this compound are added to the reaction mixture and incubated.
-
A chromogenic or fluorogenic substrate for trypsin is added to initiate the reaction.
-
The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of DWL to that of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of DWL.
-
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to evaluate the invasive potential of cancer cells in vitro.
-
Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM) material, mimicking the process of invasion through the basement membrane.
-
General Protocol:
-
Transwell inserts with a porous membrane are coated with a layer of Matrigel or another ECM component.
-
Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber of the Transwell insert in a serum-free medium, with or without various concentrations of this compound.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
The cells are incubated for a specific period, allowing the invasive cells to migrate through the ECM layer and the porous membrane.
-
The non-invading cells on the upper surface of the membrane are removed.
-
The invaded cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the DWL-treated groups to the control group.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9.
-
Principle: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. The areas of digestion appear as clear bands against a stained background.
-
General Protocol:
-
Conditioned media from cancer cells treated with or without this compound are collected.
-
The protein concentration of the samples is determined and equal amounts of protein are loaded onto a gelatin-containing polyacrylamide gel.
-
Electrophoresis is performed under non-reducing conditions.
-
The gel is washed to remove SDS and then incubated in a developing buffer to allow for enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue and then destained.
-
The activity of MMPs is visualized as clear bands on a blue background, and the band intensity can be quantified using densitometry.
-
Western Blot Analysis for NF-κB and p-ERK
Western blotting is used to detect and quantify the levels of specific proteins in a sample, such as the components of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
General Protocol:
-
Cancer cells are treated with or without this compound and then lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., IκB-α, phosphorylated ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, which corresponds to the amount of the target protein.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: General experimental workflow for evaluating the anticancer properties of this compound.
References
The Discovery and Pharmacological History of Demethylwedelolactone from Eclipta alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eclipta alba (L.) Hassk., commonly known as Bhringraj, has a long and storied history in traditional Ayurvedic medicine, particularly for the treatment of liver ailments and as a hair tonic. The scientific exploration of this plant has led to the isolation and characterization of numerous bioactive compounds. Among these, the coumestan derivative demethylwedelolactone has emerged as a molecule of significant pharmacological interest. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound from Eclipta alba. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and analysis, and visualizations of its known signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction: From Traditional Use to Scientific Discovery
Eclipta alba has been a cornerstone of traditional medicine in India and other tropical and subtropical regions for centuries.[1][2] Its use is well-documented for treating conditions such as jaundice, liver cirrhosis, and various skin and hair ailments.[2][3] The journey from traditional folklore to modern pharmacology began with efforts to identify the specific chemical constituents responsible for its therapeutic effects.
The pivotal moment in the scientific history of this compound from Eclipta alba can be traced back to the mid-1980s. While the plant's general chemical profile, including the presence of coumestans, was being explored, a landmark 1986 study by Wagner and colleagues was instrumental in isolating and identifying wedelolactone and this compound as the primary active compounds responsible for the plant's potent antihepatotoxic (liver-protective) activities.[4][5][6] This discovery marked a significant turning point, shifting the focus from the crude plant extract to the specific pharmacological actions of its constituent molecules.
Physicochemical Properties of this compound
This compound is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family.[7] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c][8]benzopyran-6-one |
| Synonyms | Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan |
| Molecular Formula | C₁₅H₈O₇ |
| Molecular Weight | 300.22 g/mol |
| CAS Number | 6468-55-9 |
| Appearance | White to green powder |
| Solubility | Soluble in DMSO (2 mg/mL) |
Quantitative Analysis of this compound in Eclipta alba
The concentration of this compound can vary depending on the part of the plant used, the geographical location, and the extraction method. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for its quantification.
| Plant Part | Extraction Solvent | This compound Content (% w/w of dry plant material) | Reference |
| Stems | Methanol (Soxhlet) | 0.395 | [9] |
| Whole Plant | Methanol (Soxhlet) | 0.159 | [9] |
| Leaves | Methanol (Soxhlet) | Not specified as the highest | [9] |
| Whole Plant | Water:Ethanol | Not specified | [9] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized representation based on methods described in the literature for the extraction and isolation of coumestans from Eclipta alba.
Objective: To extract and isolate this compound from the dried, powdered plant material of Eclipta alba.
Materials:
-
Dried, powdered Eclipta alba plant material
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Appropriate solvents for column elution (e.g., a gradient of chloroform and methanol)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system for purification and analysis
Methodology:
-
Extraction:
-
The dried, powdered plant material is subjected to Soxhlet extraction with methanol for several hours.
-
Alternatively, maceration with methanol at room temperature with periodic shaking can be performed over a period of days.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
Column Chromatography:
-
The dried ethyl acetate fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Purification:
-
Fractions rich in this compound are pooled and may require further purification using preparative HPLC to achieve high purity.
-
References
- 1. This compound - CAS:6468-55-9 - KKL Med Inc. [kklmed.com]
- 2. mdpi.com [mdpi.com]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumestans as the main active principles of the liver drugs Eclipta alba and Wedelia calendulacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumestans as the main active principles of the liver drugs Eclipta alba and Wedelia calendulacea. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Integrated spatial metabolomics and transcriptomics decipher the hepatoprotection mechanisms of wedelolactone and this compound on non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Anti-Cancer Properties of Demethylwedelolactone: A Technical Guide
Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental protocols specifically for the in vitro anti-cancer properties of Demethylwedelolactone is limited. The majority of available research focuses on the closely related compound, Wedelolactone. This guide summarizes the available information on this compound and leverages the more extensive data on Wedelolactone as a close structural analog. Researchers should consider that while structurally similar, the biological activities of these two compounds may not be identical.
Introduction
This compound is a natural coumestan, a type of organic compound, found in plants such as Eclipta alba and Wedelia calendulacea. It is structurally similar to Wedelolactone, differing by a single methyl group. Both compounds have been investigated for a variety of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties. This technical guide focuses on the in vitro anti-cancer effects of this compound, with comparative data from Wedelolactone where specific information is unavailable. The primary mechanisms of action explored include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. While specific IC50 values for this compound are not widely reported, data for Wedelolactone across various cancer cell lines are available.
Table 1: IC50 Values of Wedelolactone in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | ~8-12 | [1] |
| PC3 | Prostate Cancer | ~8-12 | [1] |
| DU145 | Prostate Cancer | ~8-12 | [1] |
| MDA-MB-231 | Breast Cancer | 27.8 | [2] |
| MDA-MB-468 | Breast Cancer | 12.78 | [2] |
| T47D | Breast Cancer | 19.45 | [2] |
Note: The IC50 values can vary depending on the assay conditions, such as incubation time and cell density.
Mechanisms of Anti-Cancer Action
This compound and Wedelolactone exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis is a critical process for eliminating cancerous cells. Wedelolactone has been shown to induce caspase-dependent apoptosis in prostate cancer cells.[1] This process involves the activation of a cascade of caspase enzymes that ultimately lead to cell death. Key findings indicate that this is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-3.[1]
Table 2: Quantitative Apoptosis Data for Wedelolactone
| Cell Line | Treatment | Observation | Reference |
| LNCaP | Wedelolactone | Dose-dependent increase in caspase-3 activity. | [2] |
| LNCaP | Wedelolactone + Caspase-3 inhibitor | Significant prevention of apoptosis. | [2] |
| LNCaP | Wedelolactone | Rapid and strong activation of JNK. | [3] |
| LNCaP | Wedelolactone + JNK inhibitor | Blockage of apoptosis induction. | [3] |
By disrupting the normal progression of the cell cycle, anti-cancer agents can prevent cancer cells from dividing and proliferating. While specific quantitative data for this compound-induced cell cycle arrest is scarce, related compounds have been shown to induce arrest at different phases of the cell cycle. For instance, a derivative of a similar natural product, Demethylzeylasteral, was found to cause cell cycle arrest at the S phase in melanoma cells.[4]
Modulation of Signaling Pathways
This compound and Wedelolactone have been shown to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in many cancers, promoting tumor growth and survival. Wedelolactone has been suggested to down-regulate c-Myc via inhibition of STAT3-mediated transcription.
Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Wedelolactone has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes.
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer. While it can suppress tumors in the early stages, it can promote metastasis in advanced stages. Wedelolactone has been found to suppress breast cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway.[6] It inhibits the phosphorylation of Smad2/3, which are key mediators of TGF-β signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the in vitro anti-cancer properties of compounds like this compound. These should be optimized for specific cell lines and experimental conditions.
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylwedelolactone: A Technical Deep Dive into its Anti-Cancer Signaling Pathways in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylwedelolactone (DWEL), a naturally occurring coumestan, has emerged as a promising small molecule with potential therapeutic applications in the management of breast cancer. Preclinical studies have demonstrated its ability to impede key processes in breast cancer progression, notably invasion and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic activity of DWEL, with a focus on its modulation of critical intracellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Breast cancer remains a significant global health challenge, with metastasis being the primary cause of mortality. The intricate network of signaling pathways governing cancer cell proliferation, survival, and dissemination presents a complex landscape for therapeutic intervention. This compound, and its closely related analogue wedelolactone (WEL), have been identified as potent inhibitors of key oncogenic signaling cascades. This guide will systematically explore the effects of DWEL on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways, for which there is documented evidence of modulation in breast cancer models. While direct evidence for DWEL's impact on the Akt/mTOR pathway in breast cancer is currently limited, the known interactions of related compounds with this pathway warrant its inclusion as a potential target.
Core Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, including aggressive forms of breast cancer, where it promotes tumor growth and metastasis. DWEL has been shown to block the IκB-α/NF-κB signaling pathway in the highly invasive MDA-MB-231 human breast cancer cell line[1].
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in cancer progression. DWEL's intervention in this pathway disrupts this cascade, leading to a downstream reduction in the expression of NF-κB target genes, including those encoding matrix metalloproteinases (MMPs) that are crucial for invasion and metastasis[1].
Attenuation of the MEK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent event in breast cancer, contributing to uncontrolled cell growth and resistance to therapy. DWEL has been demonstrated to block the MEK/ERK signaling pathway in MDA-MB-231 cells[1].
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation and survival. By inhibiting this pathway, DWEL can curtail the pro-proliferative signals that drive breast cancer growth[1].
Regulation of the TGF-β1/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis through the induction of epithelial-to-mesenchymal transition (EMT). The related compound, wedelolactone, has been shown to regulate the TGF-β1/Smad pathway in 4T1 murine breast cancer cells, exhibiting a concentration-dependent inhibition of phosphorylated Smad2/3[2].
The canonical TGF-β pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in EMT, such as Snail, Slug, and Twist, and downregulate epithelial markers like E-cadherin. By inhibiting the phosphorylation of Smad2/3, wedelolactone can reverse EMT and suppress breast cancer growth and metastasis[2]. Given the structural similarity, it is plausible that DWEL exerts a similar effect.
Potential Modulation of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that promotes cell growth, proliferation, and survival. It is one of the most frequently activated pathways in breast cancer and is a key driver of resistance to endocrine and targeted therapies. While direct evidence for the effect of this compound on this pathway in breast cancer is currently lacking in the available literature, its structural similarity to other flavonoids and coumestans that have been shown to modulate PI3K/Akt/mTOR signaling suggests it as a plausible target.
Activation of this pathway typically occurs downstream of RTKs, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a wide range of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth. Given the central role of this pathway in breast cancer, investigating the potential inhibitory effects of DWEL on PI3K/Akt/mTOR signaling is a critical area for future research.
Quantitative Data
| Compound | Cell Line | Assay | IC50 | Reference |
| Wedelolactone | MDA-MB-231 | Chymotrypsin-like Proteasome Activity | 27.8 µM | [3] |
| Wedelolactone | MDA-MB-468 | Chymotrypsin-like Proteasome Activity | 12.78 µM | [3] |
| Wedelolactone | T47D | Chymotrypsin-like Proteasome Activity | 19.45 µM | [3] |
| BTB (Wedelolactone derivative) | MCF-7 | Cell Viability (+E2) | 18.3 ± 2.0 µM | [4] |
| BTB (Wedelolactone derivative) | MDA-MB-231 | Cell Viability (+E2) | 42.5 ± 3.5 µM | [4] |
Note: The data presented above for wedelolactone and its derivative BTB may not be directly extrapolated to this compound but provide a valuable reference for its potential potency. Further studies are required to determine the specific IC50 values for this compound in various breast cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on breast cancer cells. Specific parameters such as compound concentrations, incubation times, and antibody dilutions should be optimized for each experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-MEK, MEK, p-ERK, ERK, p-Smad2/3, Smad2/3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed breast cancer cells, pre-treated with this compound or vehicle control, in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 12-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields and compare the different treatment groups.
In Vivo Metastasis Model
Animal models are crucial for evaluating the anti-metastatic potential of compounds in a physiological context.
-
Cell Implantation: Orthotopically inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pads of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the growth of the primary tumor.
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control on a predetermined schedule.
-
Metastasis Assessment: After a set period, sacrifice the mice and harvest the lungs and other potential metastatic organs (e.g., liver, bone).
-
Histological Analysis: Fix the tissues, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to identify and quantify metastatic lesions. Immunohistochemistry for human-specific markers can also be performed to confirm the origin of the metastatic cells.
Conclusion and Future Directions
This compound has demonstrated promising anti-cancer activities in preclinical models of breast cancer, primarily through the inhibition of the NF-κB and MEK/ERK signaling pathways. Its structural analogue, wedelolactone, also shows inhibitory effects on the TGF-β1/Smad pathway. These findings highlight the potential of DWEL as a multi-targeted agent for the treatment of breast cancer, particularly in aggressive and metastatic subtypes.
However, to advance the clinical translation of this compound, several key areas require further investigation. There is a pressing need for comprehensive studies to determine the IC50 values of DWEL for cytotoxicity across a panel of breast cancer cell lines representing different molecular subtypes. Quantitative analyses of its effects on the NF-κB, MEK/ERK, and TGF-β1/Smad pathways are essential to fully elucidate its potency and mechanism of action. Furthermore, the potential modulation of the critical PI3K/Akt/mTOR pathway by DWEL in breast cancer remains an unexplored and highly relevant area of research. Detailed in vivo studies are also necessary to establish its efficacy, pharmacokinetic profile, and safety in relevant animal models of breast cancer metastasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the therapeutic potential of this compound in breast cancer.
References
- 1. This compound derivatives inhibit invasive growth in vitro and lung metastasis of MDA-MB-231 breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
An In-depth Technical Guide on the Preliminary Toxicity of Demethylwedelolactone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity data for Demethylwedelolactone. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant data gaps exist in the publicly available literature regarding the toxicity of this compound.
Introduction
This compound is a naturally occurring coumestan found in several medicinal plants, most notably Eclipta alba and Wedelia calendulacea. It is recognized for a variety of biological activities, including anti-inflammatory, hepatoprotective, and potential anticancer effects.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This guide provides a summary of the existing preliminary toxicity data for this compound, drawing from studies on the compound itself where available, and from research on extracts of plants in which it is a major constituent.
Acute Toxicity
Direct and comprehensive acute toxicity studies on isolated this compound are limited in the publicly available scientific literature. However, some data can be inferred from supplier safety data sheets and studies on plant extracts containing the compound.
A key piece of information comes from a commercial supplier, which classifies this compound under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: "Harmful if swallowed". This classification implies an oral LD50 value in the range of 300 to 2000 mg/kg body weight.
Further insights can be gleaned from acute toxicity studies on aqueous and alcoholic extracts of Eclipta alba, a primary source of this compound.
Table 1: Acute Toxicity Data for Eclipta alba Extracts
| Extract Type | Animal Model | Route of Administration | LD50 Value | Observations |
| Aqueous Extract | Albino Mice | Oral | 7.841 g/kg (7841 mg/kg) | Exhibited a marked action on the central nervous system. A dose of 2.0 g/kg was considered safe for the oral route.[3][4] |
| Aqueous Extract | Albino Mice | Intravenous | 302.8 mg/kg | The severity and depth of toxicities were found to be dose-dependent.[3][4] |
| Aqueous Extract | Albino Mice | Intraperitoneal | 328.3 mg/kg | The severity and depth of toxicities were found to be dose-dependent.[3][4] |
| Aqueous Leaf Extract | Female Swiss Albino Mice | Oral | 2316.626 mg/kg | Detrimental effects on biochemical parameters and histopathological alterations in the liver were observed at doses higher than 2000 mg/kg/day, indicating potential hepatotoxicity at high doses.[5] |
Additionally, a study on an alcoholic extract of the whole plant of Wedelia calendulacea reported a minimum lethal dose greater than 200 mg/kg (p.o.) in mice.[6]
While specific protocols for this compound are not available, a typical acute oral toxicity study would follow OECD Guideline 423.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[7]
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used, with each step using three animals.[7]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Endpoint: The LD50 is determined based on the mortality observed at different dose levels.[8]
References
- 1. Alcoholic Extract of Eclipta alba Shows In Vitro Antioxidant and Anticancer Activity without Exhibiting Toxicological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and histopathological effects on liver due to acute oral toxicity of aqueous leaf extract of Ecliptaalba on female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effects of Wedelia calendulacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction of Demethylwedelolactone from Eclipta prostrata
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demethylwedelolactone is a coumestan-type phytochemical found in plants of the Eclipta and Wedelia genera, most notably Eclipta prostrata (L.) L., also known as Bhringraj.[1] Alongside its analogue wedelolactone, it is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer properties.[2][3] These therapeutic potentials make this compound a compound of significant interest for research and drug development. The primary mechanism for its anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4]
This document provides detailed protocols for the extraction of this compound from Eclipta prostrata plant material, a summary of expected yields, and an overview of its mechanism of action.
Quantitative Data Summary
The yield of this compound (DWL) is highly dependent on the plant part used, the extraction method, and the solvent system. Quantitative analysis by High-Performance Liquid Chromatography (HPLC) has shown that the stems of Eclipta prostrata contain the highest concentration of DWL.[5][6] Below is a summary of yields reported in the literature.
| Plant Part | Extraction Method | Solvent | DWL Yield (% w/w of dry material) | Reference |
| Stems | Soxhlet | Methanol | 0.395% | [5][6] |
| Whole Plant | Soxhlet | Methanol | 0.159% | [5][6] |
| Whole Plant | Maceration/Percolation | Water:Ethanol (7:3) | 0.184% | [5] |
| Leaves | Soxhlet | Methanol | 0.021% | [5] |
| Roots | Soxhlet | Methanol | 0.003% | [5] |
Note: Yields can vary based on plant genetics, geographical location, and harvesting time.
Experimental Workflow
The general workflow for the extraction and isolation of this compound involves sample preparation, extraction, concentration, and optional purification.
Caption: Experimental workflow for this compound extraction.
Experimental Protocols
Plant Material Preparation
-
Collection: Collect fresh aerial parts of Eclipta prostrata, focusing on the stems for the highest DWL yield.[5]
-
Cleaning and Drying: Wash the plant material thoroughly with water to remove soil and debris. Allow it to shade dry completely for several days until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Protocol A: Soxhlet Extraction
This conventional method ensures thorough extraction but requires longer processing times and larger solvent volumes.[7][8]
Materials:
-
Dried, powdered E. prostrata stems
-
Methanol (HPLC grade)
-
Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)
-
Cellulose thimble
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Accurately weigh about 20-30 g of the dried plant powder and place it inside a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with methanol (approx. 250-300 mL), ensuring the volume is sufficient for several cycles.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the flask using a heating mantle to a temperature that maintains a steady boil of the solvent.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Recover the methanol from the extraction chamber.
-
Filter the resulting extract and concentrate it under reduced pressure at 40°C using a rotary evaporator to obtain a dark green or brown sticky mass, which is the crude extract.[5]
Protocol B: Ultrasound-Assisted Extraction (UAE)
UAE is a modern, efficient alternative that significantly reduces extraction time and solvent consumption by using ultrasonic waves to disrupt plant cell walls.[2][9][10]
Materials:
-
Dried, powdered E. prostrata stems
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Weigh approximately 10 g of the dried plant powder and place it in a 1 L beaker.
-
Add methanol to achieve a solvent-to-solid ratio of 60:1 (v/w), which corresponds to 600 mL of methanol.[9][11]
-
Place the beaker in an ultrasonic bath set to a power of 170 W and a temperature of 50°C.[2][9]
-
After sonication, filter the mixture through Whatman filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C under vacuum to yield the crude extract.
Purification via Column Chromatography (Optional)
For isolating pure this compound, the crude extract can be purified using silica gel column chromatography.[12][13][14]
Methodology:
-
Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane or a dichloromethane-based system) and pack it into a glass column.
-
Adsorb a small amount of the crude extract onto silica gel to create a dry powder.
-
Carefully load the powdered sample onto the top of the packed column.
-
Elute the column with a gradient solvent system, typically starting with a less polar mixture and gradually increasing polarity. A common system is dichloromethane-methanol.[12][13]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Wedelolactone, a close analogue of this compound, exerts its potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[4] This pathway is a central mediator of inflammation, immunity, and cell survival.[15]
In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[] When a cell is stimulated by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) is activated. IKK phosphorylates IκBα, marking it for degradation.[17] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-1β).[15]
Wedelolactone inhibits this process by preventing the degradation of the IκBα protein.[4] By stabilizing IκBα, it effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[4]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ijfmr.com [ijfmr.com]
- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DETERMINATION OF WEDELOLACTONE AND this compound IN ECLIPTA ALBA (L) HASSK BY HPLC | Semantic Scholar [semanticscholar.org]
- 7. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 8. extraction soxhlet extraction: Topics by Science.gov [science.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] KINETICS OF ULTRASOUND ASSISTED EXTRACTION OF WEDELOLACTONE FROM Eclipta alba | Semantic Scholar [semanticscholar.org]
- 12. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. plantaanalytica.com [plantaanalytica.com]
- 15. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Demethylwedelolactone
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demethylwedelolactone, a bioactive coumestan found in medicinal plants such as Eclipta alba. This method is applicable for the quality control of raw herbal materials, extracts, and finished herbal formulations. The described protocol provides a reliable and reproducible approach for researchers, scientists, and professionals in the drug development industry.
Introduction
This compound is a significant polyphenolic compound known for its various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][2] Accurate and precise quantification of this marker compound is crucial for the standardization and quality assurance of herbal products. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chemical Structure
This compound
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The following table summarizes the key chromatographic parameters compiled from established methods.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent |
| Column | C8, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v)[4][5] | A: 1 mM KH₂PO₄ in Water, B: Acetonitrile[6][7] |
| Gradient | Isocratic | 0-15 min, 10-40% B; 15-20 min, 40-60% B; 20-25 min, 60-10% B |
| Flow Rate | 1.0 mL/min[5] | 1.5 mL/min[6][7] |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | Ambient (~25 °C) | 30 °C |
| Detection | UV at 351 nm[5][6][8] | PDA at 351 nm[6][7] |
| Run Time | 15 minutes | 30 minutes |
Method Validation Summary
The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[9][10][11]
| Validation Parameter | Result (Isocratic Method) | Result (Gradient Method) |
| Linearity (R²) | > 0.999[5] | > 0.9997[7] |
| Range | 300 - 1500 ng/mL[5] | 2.5 - 140 µg/mL[7] |
| LOD | 100 ng/mL[5] | 0.084 µg/mL[7] |
| LOQ | 300 ng/mL[5] | 0.25 µg/mL[7] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 103.6%[7] |
| Precision (%RSD) | < 2.0% | < 2.0%[7] |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or DMSO.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Eclipta alba plant material)
-
Drying and Grinding: Dry the plant material (Eclipta alba) in a hot air oven at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder (60-80 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol or an ethanol:water (7:3) mixture.[8]
-
Perform extraction using one of the following methods:
-
Ultrasonication: Sonicate for 30-60 minutes at room temperature.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a semi-solid extract.
-
-
Final Sample Solution:
-
Dissolve a known quantity (e.g., 10 mg) of the dried extract in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[12]
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Sample preparation and analysis workflow for this compound.
Caption: Key components of the HPLC method development and validation.
Conclusion
The HPLC method described in this application note is simple, accurate, and precise for the quantification of this compound in various samples. The provided protocols can be readily implemented in a quality control laboratory for the routine analysis of herbal materials and formulations containing Eclipta alba. The method's validation ensures reliable results, contributing to the overall quality and consistency of the products.
References
- 1. This compound ≥98% (HPLC) | 6468-55-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. phcogj.com [phcogj.com]
- 11. pharmtech.com [pharmtech.com]
- 12. nacalai.com [nacalai.com]
Application Notes and Protocols for Demethylwedelolactone in Cell Culture
These application notes provide a detailed protocol for the solubilization and use of Demethylwedelolactone (DWL) in dimethyl sulfoxide (DMSO) for cell culture applications. The information is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a naturally occurring coumestan with various biological activities, including anti-inflammatory, hepato-protective, and anti-cancer effects.
| Property | Value | Source |
| CAS Number | 6468-55-9 | |
| Molecular Formula | C₁₅H₈O₇ | |
| Molecular Weight | 300.22 g/mol | |
| Appearance | White to green powder |
Solubility Data
DMSO is the recommended solvent for preparing stock solutions of this compound for cell culture experiments. Solubility may vary between suppliers. It is advisable to consult the certificate of analysis for the specific batch being used.
| Solvent | Reported Solubility | Source |
| DMSO | 2 mg/mL (~6.66 mM) | |
| DMSO | 30 mg/mL (~100 mM) | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 20 mg/mL |
Experimental Protocols
This section details the protocol for preparing a this compound stock solution in DMSO and its subsequent application in cell culture.
Materials Required
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate flasks or plates
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Preparation of this compound Stock Solution
A 10 mM stock solution is a common starting point for many cell culture experiments.
Calculation:
-
To prepare a 10 mM stock solution, you need to dissolve 3.0022 mg of this compound (MW = 300.22) in 1 mL of DMSO.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained. If solubility issues arise, gentle warming at 37°C for a short period may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solution
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| In DMSO | -20°C | At least 1 month. For longer-term storage (-80°C), use within 6 months. Avoid repeated freeze-thaw cycles. |
Application to Cell Culture
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A concentration of 0.1% is often preferred.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO in the culture medium as the highest concentration used for the this compound treatment.
-
Positive and Negative Controls: Include appropriate positive and negative controls relevant to the specific assay being performed.
Example Dilution Series for Cell Culture
This table provides an example of how to prepare working solutions for treating cells in a 6-well plate with a final volume of 2 mL per well.
| Stock Concentration | Desired Final Concentration (µM) | Volume of Stock to Add to 2 mL Medium (µL) | Final DMSO Concentration (%) |
| 10 mM | 1 | 0.2 | 0.01 |
| 10 mM | 5 | 1.0 | 0.05 |
| 10 mM | 10 | 2.0 | 0.1 |
| 10 mM | 25 | 5.0 | 0.25 |
| 10 mM | 50 | 10.0 | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound in cell culture experiments.
Caption: Experimental workflow for cell treatment with this compound.
Simplified Signaling Pathway
This compound has been shown to exert anti-cancer effects by modulating cellular signaling pathways. For instance, it can influence the MAPK signaling pathway and down-regulate the oncoprotein c-Myc, leading to reduced cell motility and invasion.
Caption: Simplified signaling of this compound's anti-cancer activity.
Demethylwedelolactone: A Potent Serine Protease Inhibitor for Research Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylwedelolactone, a naturally occurring coumestan found in plants such as Eclipta alba, has been identified as a potent inhibitor of the serine protease, trypsin.[1][2][3] This property makes it a valuable research tool for studying the structure and function of trypsin and other related serine proteases. Its inhibitory activity can be leveraged in various experimental settings to investigate the role of these enzymes in physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound as a research tool for studying protease inhibition.
Biochemical and Physiological Actions
This compound exhibits a range of biological activities, including anti-inflammatory and hepatoprotective effects.[4] Notably, its potent inhibitory action against trypsin suggests its potential as a modulator of digestive processes and other trypsin-mediated pathways.[1][3][5]
Quantitative Data
The inhibitory potency of this compound against trypsin has been quantified, providing a basis for its application in experimental models.
| Compound | Target Protease | Protease Class | IC50 | Reference |
| This compound | Trypsin | Serine Protease | 3.0 µM | [1][6] |
| This compound | Trypsin | Serine Protease | 3.0 µg/mL | [3] |
Note: The IC50 value of 3.0 µg/mL is approximately 10 µM, assuming a molecular weight of 300.23 g/mol for this compound.
Mechanism of Action
While the precise mechanism of trypsin inhibition by this compound is not fully elucidated in the available literature, it is suggested that it may bind to the active site of trypsin, thereby preventing the binding and cleavage of its substrates.[5] Further mechanistic studies are required to fully understand the molecular interactions between this compound and the protease.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in protease inhibition studies. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Trypsin Inhibition Assay
This protocol is adapted from general procedures for determining serine protease inhibition.
Materials:
-
This compound (stock solution in DMSO)
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable trypsin substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 253 nm (for BAEE)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of trypsin in cold 1 mM HCl.
-
Prepare a working solution of the substrate (e.g., BAEE) in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Varying concentrations of this compound (or DMSO for control)
-
Trypsin solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately measure the change in absorbance over time using a spectrophotometer or microplate reader. For BAEE, the hydrolysis can be monitored at 253 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Investigating Inhibition of Other Protease Classes
To determine the specificity of this compound, similar in vitro inhibition assays can be performed using proteases from other classes, such as cysteine proteases (e.g., papain, cathepsins) and metalloproteinases (e.g., matrix metalloproteinases - MMPs).
Note: Currently, there is no published data on the effect of this compound on cysteine or metalloproteinases. Researchers performing these experiments would be contributing novel findings to the field.
General Procedure:
-
Select a representative cysteine protease or metalloproteinase and its corresponding specific substrate.
-
Adapt the in vitro inhibition assay protocol described above, using the appropriate buffer and assay conditions for the chosen enzyme.
-
Follow the same steps for assay setup, reaction initiation, activity measurement, and data analysis to determine if this compound exhibits inhibitory activity against these protease classes.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Trypsin inhibitory effect of wedelolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]
- 5. scilit.com [scilit.com]
- 6. ijbcp.com [ijbcp.com]
Application Note: UPLC-MS/MS Assay for the Quantification of Demethylwedelolactone in Rat Plasma
Introduction
Demethylwedelolactone, a natural coumestan found in Eclipta prostrata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. The described method is simple, rapid, and suitable for high-throughput analysis.
Experimental Workflow
The analytical workflow consists of sample preparation by protein precipitation, followed by chromatographic separation using UPLC and sensitive detection by a triple quadrupole mass spectrometer.
Caption: Experimental workflow for this compound quantification.
Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Wedelolactone or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in a suitable solvent (e.g., DMSO) to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working standards for calibration curves and quality control (QC) samples. Prepare a working solution of the IS in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: Venusil C18 (50 mm × 2.1 mm, 5 µm) or equivalent[1][3] Mobile Phase:
- A: 0.1% Formic acid in water[1][3]
- B: Acetonitrile[1][3] Gradient: Isocratic elution with 55% B[1][3] Flow Rate: 0.3 mL/min[1][3] Injection Volume: 5 µL Column Temperature: 40°C Sample Temperature: 10°C
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative[1][3] Scan Type: Selected Reaction Monitoring (SRM)
Table 1: Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 299.1 | 270.6 | 200 |
| Internal Standard (Wedelolactone) | 312.8 | 298.0 | 200 |
Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.
Method Validation and Performance
The method was validated according to the US FDA guidelines for bioanalytical method validation.[1]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Application to a Pharmacokinetic Study in Rats
The validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 41.3 ± 9.57[3] |
| Tmax (h) | 0.800[3] |
| AUC₀₋t (ng·h/mL) | 127.4 ± 52.7[3] |
| t₁/₂ (h) | 2.08 ± 0.69[3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
Biological Signaling Pathway
This compound and its related compound, wedelolactone, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB pathway by this compound.
This application note provides a detailed protocol for a sensitive and reliable UPLC-MS/MS method for the quantification of this compound in rat plasma. The method has been successfully validated and applied to a preclinical pharmacokinetic study. This analytical method will be a valuable tool for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. This compound ≥98% (HPLC) | 6468-55-9 [sigmaaldrich.com]
- 2. This compound | 6468-55-9 [chemicalbook.com]
- 3. Buy this compound | 6468-55-9 [smolecule.com]
- 4. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethylwedelolactone in Anchorage-Independent Cell Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate. The soft agar colony formation assay is the gold-standard method to assess this capability in vitro. Demethylwedelolactone (DWL), a natural coumestan, has demonstrated inhibitory effects on the anchorage-independent growth of cancer cells, particularly in breast cancer models.[1] This document provides detailed application notes and protocols for utilizing this compound in anchorage-independent cell growth assays, focusing on the MDA-MB-231 breast cancer cell line.
Mechanism of Action
This compound has been shown to exert its anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and invasion. In MDA-MB-231 breast cancer cells, DWL inhibits the NF-κB and MEK/ERK signaling pathways.[1] This dual inhibition leads to the reduced expression and activity of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix and promoting an invasive phenotype.[1] The suppression of these pathways ultimately hinders the ability of cancer cells to form colonies in an anchorage-independent manner.
Data Presentation
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | MDA-MB-231 | Cell Viability | Not explicitly stated, but effective at concentrations used for invasion assays.[1] | [1] |
| This compound | - | Trypsin Inhibition | 3.0 µM | MedChemExpress |
Experimental Protocols
Anchorage-Independent Cell Growth (Soft Agar) Assay
This protocol is a general guideline for assessing the effect of this compound on the anchorage-independent growth of MDA-MB-231 cells. Optimization may be required for other cell lines.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (DWL) stock solution (in DMSO)
-
Agar (Bacteriological grade)
-
Sterile 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Preparation of Agar Solutions:
-
Prepare a 1.2% (w/v) agar solution by dissolving 1.2 g of agar in 100 mL of sterile water. Autoclave to sterilize and keep in a 42°C water bath to prevent solidification.
-
Prepare a 0.7% (w/v) agar solution by dissolving 0.7 g of agar in 100 mL of sterile water. Autoclave and maintain at 42°C.
-
-
Preparation of the Base Agar Layer:
-
Warm 2X complete growth medium to 37°C.
-
Mix equal volumes of the 1.2% agar solution and the 2X complete growth medium to create a final concentration of 0.6% agar in 1X complete growth medium.
-
Immediately dispense 2 mL of this base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Preparation of the Top Agar Layer with Cells and DWL:
-
Trypsinize and count MDA-MB-231 cells. Resuspend the cells in complete growth medium to a concentration of 1 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations. It is recommended to test a range of concentrations based on previously reported cell viability data (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO).
-
In separate tubes for each condition, mix 0.75 mL of the cell suspension (containing 7,500 cells) with 0.75 mL of the 2X DWL dilution (or vehicle).
-
Warm the 0.7% agar solution to 37°C.
-
Mix the cell/DWL suspension with an equal volume of the 0.7% agar solution to obtain a final agar concentration of 0.35% and the desired final concentration of DWL.
-
Immediately overlay 1.5 mL of this cell/agar/DWL mixture onto the solidified base agar layer in each well.
-
-
Incubation and Colony Formation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete growth medium containing the respective concentration of DWL (or vehicle) to the top of the agar.
-
-
Staining and Quantification of Colonies:
-
After the incubation period, stain the colonies by adding 500 µL of 0.005% crystal violet solution to each well and incubate for 1-2 hours.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the percentage of colony inhibition for each DWL concentration relative to the vehicle control.
-
Visualizations
Caption: Workflow for the anchorage-independent cell growth assay.
Caption: DWL inhibits anchorage-independent growth via NF-κB and MEK/ERK.
References
Application Notes: Demethylwedelolactone in Anti-inflammatory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Demethylwedelolactone (DMWL) is a naturally occurring coumestan, a type of organic compound, primarily isolated from plants like Eclipta alba and Hypericum erectum[1][2]. It belongs to the flavonoid class of polyketides[1]. DMWL and its closely related analogue, Wedelolactone (WEL), have garnered significant interest for their diverse biological activities, including potent anti-inflammatory properties[3][4]. These compounds modulate key signaling pathways involved in the inflammatory response, making them attractive candidates for therapeutic development against various inflammatory diseases. These application notes provide a comprehensive overview of the use of DMWL in anti-inflammatory studies, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival[5]. In its inactive state, the NF-κB p50-p65 heterodimer is held in the cytoplasm by an inhibitory protein called IκBα[3]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα[3][5][6]. This frees the p50-p65 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2[3][7].
Studies on the related compound Wedelolactone (WEL) show that it inhibits LPS-induced NF-κB activation by suppressing the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of the p65 and p50 subunits, thereby downregulating the expression of inflammatory proteins[3]. DMWL is believed to act through a similar mechanism.
Modulation of MAPK Pathways
The MAPK family, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal protein kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation[8]. Research indicates that DMWL can modulate the MAPK signaling pathway[4][9]. For instance, Wedelolactone has been shown to activate ERK and JNK pathways in certain contexts, like osteoblastogenesis[8]. In inflammatory models, the inhibition of these pathways often leads to a reduction in the production of inflammatory cytokines. The precise effects of DMWL on MAPK pathways in inflammatory cells require further detailed investigation, but it is a key area of interest.
Quantitative Data Summary
Quantitative data for DMWL's direct anti-inflammatory activity is emerging. The table below summarizes known inhibitory concentrations and related data for DMWL and its analogue Wedelolactone (WEL) for context.
| Compound | Target/Assay | Cell Type / Model | IC50 / Effect | Reference |
| This compound | Trypsin Inhibition | In vitro | IC50: 3.0 μM | [9] |
| Wedelolactone | LPS-induced NO production | RAW 264.7 cells | Significant inhibition at 5, 10, 20 μM | [10] |
| Wedelolactone | LPS-induced TNF-α, IL-6 | HK-2 cells | Significant reduction at 10 μM | [11] |
| Wedelolactone | LPS-induced p65 nuclear translocation | RAW 264.7 cells | Dose-dependent inhibition (5-20 μM) | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for studying the anti-inflammatory effects of this compound in vitro and in vivo.
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory potential[12][13].
References
- 1. This compound | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated spatial metabolomics and transcriptomics decipher the hepatoprotection mechanisms of wedelolactone and this compound on non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - CAS:6468-55-9 - KKL Med Inc. [kklmed.com]
- 10. escholarship.org [escholarship.org]
- 11. Wedelolactone improves the renal injury induced by lipopolysaccharide in HK-2 cells by upregulation of protein tyrosine phosphatase non-receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Demethylwedelolactone Utilizing Palladium-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Demethylwedelolactone, a member of the coumestan class of natural products, has garnered significant interest due to its diverse biological activities. This document outlines key synthetic strategies for the total synthesis of this compound, with a particular focus on the application of palladium-catalyzed reactions. These modern synthetic methods offer efficient and versatile routes to the coumestan core, enabling access to this compound and its analogs for further investigation in drug discovery and development.
Synthetic Strategies Overview
The total synthesis of this compound has been accomplished through various routes, many of which strategically employ palladium catalysis to construct the key structural features of the molecule. Two prominent palladium-catalyzed approaches are highlighted here: a convergent synthesis involving Sonogashira coupling and carbonylative annulation, and a strategy based on C-H bond functionalization.
A notable synthesis of this compound was achieved with an overall yield of 38% from commercially available phloroglucinol, utilizing a copper-mediated/palladium(0)-catalyzed reaction as a key step.[1]
Palladium-Catalyzed Key Reactions
1. Sonogashira Coupling and Carbonylative Annulation:
A convergent approach to the coumestan skeleton often involves the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne. This is followed by a palladium-catalyzed carbonylative annulation to construct the lactone ring.[2][3][4] This sequence allows for the efficient assembly of the core structure from two key fragments.
2. C-H Bond Functionalization:
More recent strategies have focused on the palladium-catalyzed C-H functionalization of 3-arylcoumarins.[5][6][7] This method utilizes a weakly coordinating group to direct the regioselective functionalization of the C-H bond, leading to the formation of the furan ring of the coumestan system.[5][6][7] This approach is highly atom-economical and allows for the late-stage modification of the coumarin core.
3. Intramolecular Lactonization:
Palladium catalysis can also be employed for intramolecular lactonization. For instance, the cyclization of acetoxy-containing 2-(1-alkynyl)anisoles can be achieved through a direct palladium-catalyzed carbonylation/lactonization process to form the coumestan ring system.[8][9]
Experimental Protocols
Protocol 1: Synthesis of a 3-Arylcoumarin Intermediate via Pd-Catalyzed Coupling
This protocol is based on the synthesis of 3-arylcoumarins, which are key precursors for this compound.[1]
Reaction Scheme:
-
Step 1: Synthesis of a 3-bromocoumarin.
-
Step 2: Palladium-catalyzed cross-coupling with an arylboronic acid derivative.
Materials:
-
Substituted 3-bromocoumarin derivative
-
Substituted arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., THF, DMF, Toluene)
-
Copper(I) iodide (CuI) as a co-catalyst[1]
Procedure:
-
To a solution of the 3-bromocoumarin derivative and the arylboronic acid derivative in the chosen solvent, add the palladium catalyst and the base.
-
If required, add the copper(I) iodide co-catalyst.[1]
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylcoumarin.
Protocol 2: Oxidative Cyclization to Form the Coumestan Core
This protocol describes the cyclization of a 3-(2'-hydroxyaryl)coumarin intermediate to form the final coumestan ring system.[1][5]
Reaction Scheme:
-
Oxidative cyclization of a 3-(2'-hydroxyaryl)coumarin.
Materials:
-
3-(2'-hydroxyaryl)coumarin derivative
-
Oxidizing agent (e.g., Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))[1][5]
-
Base (e.g., Pyridine)[1]
-
Solvent (e.g., Dioxane, Toluene)
Procedure:
-
Dissolve the 3-(2'-hydroxyaryl)coumarin derivative in the appropriate solvent.
-
Add the oxidizing agent and the base to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction (e.g., with a solution of sodium thiosulfate if iodine is used).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography or recrystallization to yield the coumestan derivative.
Data Presentation
| Reaction Step | Catalyst/Reagent | Yield (%) | Reference |
| Cu-mediated/Pd(0)-catalysis | Pd(0) catalyst, CuI | High | [1] |
| I₂/Pyridine Oxidative Cyclization | I₂, Pyridine | 93 | [1] |
| Deprotection to this compound | BCl₃ | 84 | [1] |
| Overall Yield (from phloroglucinol) | - | 38 | [1] |
Visualizations
Synthetic Pathway of this compound
Caption: Overall synthetic scheme for this compound.
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Catalytic cycle for a generic Pd-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Total Synthesis of Wedelolactone - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Weakly Coordinating Lactone-Directed C-H Bond Functionalization of 3-Arylcoumarins: Synthesis of Bioactive Coumestan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient synthesis of coumestrol and coumestans by iodocyclization and Pd-catalyzed intramolecular lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Demethylwedelolactone Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylwedelolactone (DWEL). The focus is on improving its solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound. Its solubility in common organic solvents is summarized in the table below. These values can serve as a starting point for developing your formulations.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |
| Dimethylformamide (DMF) | Soluble (exact concentration not specified) | |
| Ethanol | Soluble (exact concentration not specified) | |
| Methanol | Used for extraction from plant material | [2][3] |
Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What are the common causes?
A2: Precipitation of this compound during formulation preparation is a common issue due to its low aqueous solubility. The primary causes include:
-
Solvent Polarity: Using a solvent system that is not optimal for maintaining the solubility of this lipophilic compound.
-
pH Shift: Changes in the pH of the solution can significantly affect the solubility of compounds with ionizable groups.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
High Concentration: Attempting to dissolve the compound at a concentration that exceeds its saturation point in the chosen solvent system.
Q3: What are the recommended starting points for formulating this compound for oral gavage in animal models?
A3: For oral gavage, a common approach for poorly soluble compounds like this compound is to create a suspension or a solution using a vehicle that enhances solubility and stability. A widely used vehicle for preclinical studies consists of a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to first dissolve the this compound in DMSO before slowly adding the other components while vortexing to ensure a homogenous mixture. Always prepare fresh on the day of the experiment if possible, and visually inspect for any precipitation before administration.[4]
Q4: Can this compound be administered via intraperitoneal (IP) injection? What formulation considerations are there?
A4: Yes, intraperitoneal administration is a possible route. However, the formulation must be sterile and non-irritating to the peritoneum. A formulation similar to the one for oral gavage can be adapted, but it is critical to minimize the percentage of organic solvents like DMSO to reduce potential irritation. A formulation with a lower DMSO concentration, for instance, 2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline, might be better tolerated.[4] Sterile filtration of the final formulation is highly recommended if possible.
Troubleshooting Guides
Issue 1: Low Bioavailability Observed in Pharmacokinetic Studies
-
Problem: After oral administration of a this compound formulation, the measured plasma concentrations are very low or undetectable.
-
Possible Causes & Solutions:
-
Poor Dissolution in the GI Tract: The compound may not be dissolving effectively in the gastrointestinal fluids.
-
Troubleshooting Step: Consider micronization of the this compound powder to increase the surface area for dissolution.
-
Troubleshooting Step: Employ a solubilization technique such as creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or forming an inclusion complex with cyclodextrins.
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting Step: While reformulating won't change the intrinsic metabolism, ensuring maximal absorption can help more of the compound reach the portal vein. Consider co-administration with a known inhibitor of relevant metabolic enzymes if ethically and scientifically justified for the study.
-
-
Inefficient Formulation: The chosen vehicle may not be optimal for in vivo solubilization.
-
Troubleshooting Step: Experiment with different surfactant and co-solvent ratios in your formulation. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly improve oral absorption.
-
-
Issue 2: Formulation Instability and Precipitation Over Time
-
Problem: The prepared this compound formulation appears clear or as a fine suspension initially but shows precipitation after a short period.
-
Possible Causes & Solutions:
-
Supersaturation: The initial formulation may be a supersaturated solution that is thermodynamically unstable.
-
Troubleshooting Step: Incorporate a precipitation inhibitor or a stabilizing polymer into your formulation.
-
Troubleshooting Step: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
-
-
Incompatibility of Components: Some components of your vehicle may not be fully compatible, leading to phase separation and drug precipitation.
-
Troubleshooting Step: Systematically evaluate the compatibility of each excipient in your formulation. Simplify the formulation to the essential components if possible.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Intravenous Injection
This protocol describes a general method for preparing a nanosuspension to enhance the solubility and bioavailability of this compound for parenteral administration.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (e.g., 12-14 kDa MWCO)
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable vehicle for injection, such as sterile saline.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex for Oral Administration
This protocol outlines the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Methodology:
-
Dissolution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: In a separate container, dissolve HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and water by rotary evaporation or freeze-drying to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).
-
Formulation: The resulting powder can be reconstituted in water or saline for oral gavage.
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Apoptosis and Migration
This compound has been shown to influence key signaling pathways involved in cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the putative mechanisms of action.
This compound is suggested to induce apoptosis by activating the JNK signaling cascade, which in turn activates Caspase-3, a key executioner caspase.[5][6] Concurrently, it is proposed to inhibit the pro-survival protein PKCε.[5][7]
This compound has been shown to inhibit cancer cell migration and invasion by blocking the MEK/ERK and IκB-α/NFκB signaling pathways.[8] This leads to a reduction in the activity and expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[8]
Experimental Workflow for In Vivo Formulation Development
The following diagram outlines a logical workflow for developing and evaluating a suitable in vivo formulation for this compound.
References
- 1. This compound ≥98% (HPLC) | 6468-55-9 [sigmaaldrich.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives inhibit invasive growth in vitro and lung metastasis of MDA-MB-231 breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Demethylwedelolactone dosage for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Demethylwedelolactone (DWL) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DWL)?
A1: this compound (DWL) is a naturally occurring coumestan, a type of organic compound, originally isolated from the plant Eclipta alba.[1][2] It is recognized for its diverse biological activities and is a subject of interest in medicinal chemistry and cancer research.[3]
Q2: What are the primary biological activities of DWL?
A2: DWL exhibits several key biological functions, including:
-
Anti-cancer effects: It has been shown to inhibit the invasive growth of cancer cells in vitro and suppress metastasis in animal models, particularly with breast cancer cell lines like MDA-MB-231.[1]
-
Hepatoprotective properties: DWL can reduce cytotoxicity in rat hepatocytes induced by toxins.[1]
-
Anti-inflammatory action: It may attenuate inflammation, for example, by blocking autophagy flux in respiratory epithelial cells exposed to cigarette smoke extract.
-
Enzyme inhibition: DWL is a known inhibitor of the enzyme trypsin.[1][2]
Q3: How should I dissolve and store DWL?
A3: DWL is a powder that should be stored at -20°C for long-term stability (≥ 4 years).[1] For experiments, it is soluble in several organic solvents. It is recommended to prepare a concentrated stock solution in DMSO or DMF (e.g., 2-30 mg/mL), which can then be further diluted in your cell culture medium to the final working concentration.[1] Always store stock solutions at -20°C, aliquoted to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for my cell culture experiments?
A4: The optimal concentration of DWL is highly dependent on the cell line and the biological endpoint being measured. As a starting point, a dose-response experiment is recommended. Based on available literature, concentrations can range from low micromolar (µM) for enzyme inhibition (IC50 for trypsin is 3.0 µg/ml or approximately 10 µM) to higher concentrations for cytotoxicity studies.[1] For example, cytotoxicity has been observed against COLO320DM cells at 200 µM after 48 hours[4]. Long-term treatments may use non-lethal doses determined from initial cytotoxicity assays.[5]
Troubleshooting Guide
Q1: My DWL compound precipitated after I added it to my cell culture medium. What should I do?
A1: Precipitation is a common issue and can be caused by several factors:
-
Low Solubility in Aqueous Solutions: DWL has poor solubility in water-based media. Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity and precipitation.
-
High Final Concentration: The concentration of DWL may exceed its solubility limit in the final medium. Try lowering the working concentration.
-
Temperature Shock: Adding a cold stock solution directly to warm media can cause the compound to precipitate. Gently warm the stock solution to room temperature and add it to pre-warmed (37°C) media while swirling gently.[6]
Q2: I am not observing the expected anti-cancer or anti-inflammatory effects.
A2: If DWL is not producing the anticipated biological response, consider the following:
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell line. Run a dose-response curve to identify the effective concentration range (e.g., IC50 for cytotoxicity or EC50 for a specific effect).
-
Cell Line Specificity: The signaling pathways affected by DWL, such as the MAPK pathway, may have different sensitivities or baseline activities in different cell lines.[7]
-
Compound Stability: While stable long-term when stored properly, DWL's stability in solution at 37°C in your specific culture medium over the course of the experiment should be considered. For long-term experiments (over 24-48 hours), consider replenishing the medium with freshly prepared DWL.[6]
-
Controls: Ensure your experiment includes appropriate positive and negative controls. A negative control (vehicle only) is crucial to confirm the observed effects are due to DWL and not the solvent.
Q3: I am observing high levels of cell death even at very low concentrations of DWL.
A3: Unusually high cytotoxicity can stem from:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Test a vehicle-only control at the highest concentration used in your experiment.
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. You may need to use a much lower concentration range than what is reported for other cell lines.
-
Compound Purity: Verify the purity of your DWL from the supplier datasheet. Impurities could contribute to cytotoxicity.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., MTT reduction). Visually inspect the cells via microscopy for signs of cell death to confirm the assay results.
Data & Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6468-55-9 | [1] |
| Molecular Formula | C₁₅H₈O₇ | [1] |
| Molecular Weight | 300.22 g/mol | |
| Solubility | DMSO: 2-30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mL | [1] |
| Storage | -20°C |
Table 2: Summary of Reported Biological Activities and Concentrations
| Cell Line/System | Biological Effect | Reported Concentration/Value | Source |
| MDA-MB-231 (Breast Cancer) | Inhibits anchorage-independent cell growth | Not specified | [1] |
| MDA-MB-231 Xenograft Model | Decreases lung metastases | Not specified | [1] |
| Rat Hepatocytes | Reduces CCl₄ and GalN-induced cytotoxicity | Dose-dependent | [1] |
| COLO320DM (Colon Cancer) | Cytotoxicity | ~50% inhibition at 200 µM (48h) | [4] |
| In Vitro Enzyme Assay | Trypsin Inhibition | IC₅₀ = 3.0 µg/mL (~10 µM) | [1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of DWL Stock and Working Solutions
-
Calculate Required Mass: Determine the mass of DWL powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock, use the formula: Mass (mg) = 10 mmol/L * 0.001 L * 300.22 g/mol * 1000 mg/g = 3.0 mg.
-
Dissolve DWL: Add the appropriate volume of sterile DMSO to the weighed DWL powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed, complete cell culture medium to the final desired concentration immediately before adding to cells. Ensure the final DMSO concentration remains below 0.1%.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DWL in complete medium. Remove the old medium from the wells and add 100 µL of the DWL-containing medium (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Context: MAPK Pathway
DWL has been reported to modulate the MAPK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis.[7] Perturbations in this pathway are common in cancer. A simplified representation of this pathway is shown below, indicating potential areas of influence for compounds like DWL.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS:6468-55-9 - KKL Med Inc. [kklmed.com]
- 3. Buy this compound | 6468-55-9 [smolecule.com]
- 4. Assay: Cytotoxicity against human COLO320DM cells at 200 uM after 48 hrs by MTT assay (CHEMBL3112270) - ChEMBL [ebi.ac.uk]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. Integrated spatial metabolomics and transcriptomics decipher the hepatoprotection mechanisms of wedelolactone and this compound on non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Demethylwedelolactone stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Demethylwedelolactone (DML) in aqueous solutions. Given the compound's inherent instability, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (DML) is a naturally occurring coumestan, a class of polyphenolic compounds found in plants like Eclipta alba.[1] It is investigated for numerous biological activities, including anti-inflammatory and anti-cancer properties. Its structure contains a lactone ring and multiple phenolic hydroxyl groups, making it highly susceptible to degradation in aqueous solutions, particularly through hydrolysis, oxidation, and photolysis. This instability can lead to a loss of biological activity and the formation of artifacts, compromising experimental results.
Q2: Why is DML so poorly soluble in aqueous buffers like PBS?
DML is a largely non-polar molecule, leading to low water solubility. Vendor data indicates good solubility in organic solvents like DMSO and DMF (up to 30 mg/mL), but very limited solubility when diluted into aqueous buffers; for example, it is soluble at only 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2). This poor aqueous solubility is a critical experimental challenge that can be mistaken for instability, as the compound may precipitate out of solution.
Q3: What are the primary predicted degradation pathways for DML in aqueous solutions?
While specific degradation kinetics for DML are not extensively published, based on its chemical structure (a coumestan with a lactone ring), the primary degradation pathways are predicted to be:
-
pH-Dependent Lactone Hydrolysis: The lactone ring is prone to hydrolysis under neutral to alkaline conditions, opening to form an inactive carboxylate salt.[2][3][4] This process is often reversible in acidic conditions.
-
Oxidation: As a polyphenol, the hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or metal ions.[5] This can often lead to a visible color change in the solution.
-
Photodegradation: Many coumestan-type compounds are sensitive to light.[6][7] Exposure to UV or even ambient lab light can induce degradation, breaking down the molecule into various photoproducts.
Q4: How should I prepare and store DML stock solutions?
To maximize stability, DML should be handled as follows:
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to several years).
-
Stock Solutions: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. For storage, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the organic stock solution. Do not store DML in aqueous buffers for extended periods.
Troubleshooting Guide
This guide addresses common problems encountered when working with DML in aqueous solutions.
Q: My DML-containing cell culture media turned a brownish/yellow color after a few hours. What happened? A: This is likely due to the oxidation of the phenolic hydroxyl groups on the DML molecule. This process can be accelerated by the neutral pH of most culture media, exposure to light, and the presence of dissolved oxygen and metal ions. To mitigate this, prepare the media immediately before use, protect your plates from light by covering them in foil, and consider de-gassing your buffers if the problem persists.
Q: I am seeing a new, more polar peak appear in my HPLC chromatogram over time. What is it? A: The new peak is most likely the inactive carboxylate form of DML, which results from the hydrolysis of the lactone ring.[3][8] This is expected to occur in solutions with a neutral or alkaline pH. The carboxylate form is more polar and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm this, try acidifying a sample of the degraded solution (e.g., with formic acid); if the new peak decreases and the parent DML peak increases, it indicates the reversible, pH-dependent hydrolysis is occurring.
Q: My experimental results are inconsistent, especially in longer-term (24-48h) cell-based assays. Could DML be degrading? A: Yes, this is a very common issue. DML can significantly degrade over the course of a long experiment in physiological buffer or cell culture media (typically pH ~7.4). This leads to a decreasing effective concentration of the active compound over time. For long-term assays, consider replenishing the compound at intermediate time points. A study on the related coumestan, coumestrol, showed that its photodegradation was significantly reduced by the presence of bovine serum albumin (BSA), suggesting that protein binding in culture media may offer some protection.[6][7]
Q: How can I minimize DML degradation in my aqueous experimental solutions? A: To enhance stability during experiments, follow these recommendations:
-
Control pH: If your experiment allows, use a slightly acidic buffer (pH < 7.0) to slow the rate of lactone hydrolysis. HPLC methods for the related compound wedelolactone often use a mobile phase with a pH of 3.2 to ensure stability.[9]
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials and cover plates/flasks with aluminum foil.
-
Work Quickly: Prepare working solutions immediately before use and minimize the time the compound spends in aqueous buffer before being added to the experimental system.
-
Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like ascorbic acid to the buffer to inhibit oxidative degradation.
Data and Protocols
Summary of DML Solubility & Stability Factors
The following tables summarize the known solubility characteristics and the primary factors influencing the stability of DML in solution.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~30 mg/mL | Vendor Data |
| DMF | ~30 mg/mL | Vendor Data |
| Ethanol | ~20 mg/mL | Vendor Data |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Vendor Data |
| Water | Insoluble |[10] |
Table 2: Factors Influencing this compound Stability in Aqueous Solution
| Stress Factor | Predicted Effect on DML | Recommended Mitigation Strategy |
|---|---|---|
| Alkaline pH (>7.5) | Rapid hydrolysis of the lactone ring to the inactive carboxylate form.[2] | Maintain pH below 7.0 where possible. |
| Neutral pH (~7.0-7.4) | Slow hydrolysis of the lactone ring; equilibrium between lactone and carboxylate forms.[3][4] | Prepare solutions fresh; for long incubations, consider compound replenishment. |
| Acidic pH (<6.5) | Lactone ring is stabilized. | Use slightly acidic buffers when the experimental design permits. |
| Light (UV & Visible) | Photodegradation of the coumestan core structure.[6] | Protect solutions from light using amber vials or aluminum foil. |
| Oxygen / Oxidizing Agents | Oxidation of phenolic hydroxyl groups, leading to chromophore changes (color) and loss of activity. | Use degassed solvents; prepare fresh; consider adding antioxidants. |
| Elevated Temperature | Increased rate of all degradation reactions (hydrolysis, oxidation). | Prepare solutions at room temperature and avoid heating. |
Visualized Workflows and Pathways
Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways for DML in aqueous solution.
Troubleshooting Workflow for Suspected DML Degradation
Caption: A logical workflow for troubleshooting experimental issues with DML.
Experimental Protocol: Forced Degradation Study for DML
This protocol outlines a general procedure for conducting a forced degradation study to identify the likely degradation products and stability-indicating conditions for DML.[5][11][12][13]
Objective: To intentionally degrade DML under various stress conditions (hydrolysis, oxidation, photolysis) and analyze the resulting products, typically by a separation technique like HPLC.
Materials:
-
This compound (DML)
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber or light source
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of DML in HPLC-grade methanol or acetonitrile.
-
-
Stress Conditions (Perform each in parallel):
-
Control: Dilute the stock solution with 50:50 methanol:water to a final concentration of 100 µg/mL. Keep protected from light at 4°C.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl (1:1 v/v) to get a final DML concentration of ~500 µg/mL.
-
Incubate at 60°C for 2 hours.
-
After incubation, cool the sample to room temperature and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute with mobile phase to 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for 30 minutes. (Base hydrolysis is typically much faster).
-
Neutralize with an equivalent of HCl.
-
Dilute with mobile phase to 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ (1:1 v/v).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Place a dilute solution of DML (100 µg/mL in 50:50 methanol:water) in a clear quartz vial.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a dark control sample (wrapped in foil) in parallel under the same temperature conditions.
-
-
-
Analysis:
-
Analyze all samples (control, acid, base, oxidative, photolytic, and dark control) by a suitable reverse-phase HPLC method. A C18 column is typically appropriate.
-
Use a PDA detector to monitor peak purity and identify any spectral changes in the degradation products. The UV λmax for the related wedelolactone is around 351 nm.[14]
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the area of the parent DML peak and the appearance of new peaks (degradants).
-
Workflow for Forced Degradation Study
Caption: A flowchart of the key steps in a forced degradation study for DML.
References
- 1. This compound | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ijrpp.com [ijrpp.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Demethylwedelolactone Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of demethylwedelolactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: this compound, a coumestan, is typically purified from plant extracts using a combination of chromatographic methods. The most common techniques include:
-
Column Chromatography (CC): Often used for initial fractionation of the crude extract. Normal-phase chromatography with silica gel is common, as is the use of macroporous resins.[1]
-
Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is used for the final purification steps to obtain high-purity this compound.[3]
Q2: My this compound appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel can be a significant issue for some natural products.[4] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Silica gel can be acidic, which may cause degradation of sensitive compounds. You can neutralize it by washing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase such as alumina or Florisil.[6]
-
Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., with a C18 column), the stationary phase is nonpolar, which can sometimes prevent degradation that occurs on polar silica surfaces.
Q3: I'm having trouble dissolving the crude extract for loading onto the column. What solvents are recommended?
A3: this compound is soluble in DMSO. For chromatography, it's best to dissolve the sample in the mobile phase if possible. If the extract has poor solubility in the initial mobile phase, you can use a slightly stronger solvent to dissolve it, but use the minimum volume necessary to avoid compromising the separation.[7] For normal-phase chromatography, dichloromethane is a good starting point for dissolving many organic compounds.[7] If the compound is highly polar, a small amount of a more polar solvent like methanol can be used, but be aware that this can affect the initial separation on the column.
Q4: My TLC shows good separation, but the column chromatography is giving poor results with co-eluting impurities. Why is this happening and how can I fix it?
A4: This is a common issue that can arise from several factors:
-
Overloading the Column: If you load too much sample, the stationary phase can become saturated, leading to broad peaks and poor separation. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1.
-
Sample Loading Technique: The sample should be loaded in a narrow band at the top of the column. If the sample is dissolved in too much solvent or a solvent that is too strong, it will spread out and lead to poor separation from the start. Consider dry loading your sample if solubility is an issue.
-
Flow Rate: A flow rate that is too fast can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution. Try reducing the flow rate.
-
TLC vs. Column Conditions: Ensure that the conditions used for your TLC (e.g., silica gel activity, solvent saturation in the chamber) are representative of your column conditions.
Q5: What is a suitable mobile phase for the purification of this compound using silica gel chromatography?
A5: The optimal mobile phase will depend on the complexity of your extract. A good starting point for flavonoids and other moderately polar compounds on a silica gel column is a mixture of a nonpolar solvent and a moderately polar solvent. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol[5]
It is crucial to first develop the solvent system using Thin Layer Chromatography (TLC) to find a system that gives your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | 1. Compound is too polar and is irreversibly adsorbed to the silica. 2. Compound has decomposed on the column. 3. Incorrect mobile phase composition (too non-polar). | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). 2. Perform a small-scale stability test of your compound on silica. If it decomposes, use a different stationary phase or deactivate the silica. 3. Double-check your solvent preparation and consider starting with a more polar mobile phase. |
| Compound elutes too quickly (in the solvent front) | 1. Mobile phase is too polar. 2. Sample was loaded with a very strong solvent. | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Use a weaker solvent for sample loading or use the dry loading technique. |
| Poor separation of this compound from impurities | 1. Inappropriate mobile phase. 2. Column was not packed properly (channeling). 3. Overloading of the sample. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values between your compound and the impurities. 2. Repack the column carefully, ensuring a homogenous and evenly packed bed. 3. Reduce the amount of sample loaded onto the column. |
| Streaking or tailing of bands on the column | 1. Compound is sparingly soluble in the mobile phase. 2. Interactions with acidic sites on the silica gel. | 1. Try a different mobile phase in which your compound is more soluble. 2. Add a small amount of a modifier to the mobile phase, such as triethylamine to neutralize acidic sites for basic compounds, or acetic acid for acidic compounds. |
| Low recovery of this compound | 1. Irreversible adsorption to the stationary phase. 2. Decomposition during purification or solvent evaporation. 3. Incomplete elution from the column. | 1. Consider using a different stationary phase or deactivating the silica. 2. Use gentle heating during solvent evaporation and protect the compound from light if it is light-sensitive. 3. After the main fractions are collected, flush the column with a very polar solvent (e.g., 100% methanol) to check if any remaining compound elutes. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from dried plant material, such as Eclipta alba.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v).
-
Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Wash the column with the initial mobile phase until the bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system (e.g., hexane/ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of this compound
| Chromatographic Technique | Stationary Phase | Recommended Solvent System (s) | Elution Order |
| Normal-Phase Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) Dichloromethane / Methanol (gradient) | Non-polar compounds elute first, followed by more polar compounds. |
| Reverse-Phase HPLC | C18 | Methanol / Water (gradient) Acetonitrile / Water (gradient) | Polar compounds elute first, followed by less polar compounds. |
Table 2: Quantitative Parameters for this compound Purification
| Parameter | Recommended Value/Range | Rationale |
| Silica to Sample Ratio (w/w) | 30:1 to 100:1 | Ensures adequate separation capacity and prevents column overloading. |
| TLC Rf for Column Separation | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time in column chromatography. |
| Storage Temperature | -20°C | This compound should be stored at low temperatures to ensure stability. |
| Solubility in DMSO | 2 mg/mL | Useful for preparing samples for biological assays. |
Visualizations
Signaling Pathway of Wedelolactone (this compound Analogue)
Caption: Signaling pathway of wedelolactone, a structural analog of this compound, showing inhibition of PKCε and c-Myc, leading to apoptosis and reduced cell invasion.
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for troubleshooting common issues during the chromatographic purification of this compound.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
Best practices for storing Demethylwedelolactone powder and stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Demethylwedelolactone powder and stock solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed vial.[1][2] Some suppliers may also suggest storage at 2-8°C.[3] Under proper storage conditions at -20°C, the powder is stable for at least four years.[2] One supplier suggests a shelf-life of up to 24 months when the vial is kept tightly sealed.[1]
2. What is the best way to prepare and store this compound stock solutions?
It is highly recommended to prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1][4] Generally, these stock solutions are usable for up to one month when stored at -20°C[1][4], with some sources suggesting stability for up to three months in DMSO or other organic solvents.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
3. In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative data for the storage and solubility of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[2] |
| Powder | 2-8°C | As per some suppliers[3] |
| Stock Solution | -20°C | Up to 1 month[1][4] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMF | 30 mg/mL[2] |
| DMSO | 2 mg/mL, 10 mg/mL, 30 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
| Ethanol | 20 mg/mL[2] |
Troubleshooting Guide
Issue 1: Powder appears discolored or degraded.
-
Possible Cause: Improper storage conditions, such as exposure to light, moisture, or elevated temperatures.
-
Solution: Ensure the powder is stored in a tightly sealed, light-resistant vial at the recommended temperature (-20°C). If you suspect degradation, it is advisable to use a fresh batch for your experiments to ensure data integrity.
Issue 2: Precipitate forms in the stock solution upon storage or after freeze-thaw cycles.
-
Possible Cause: The concentration of the solution may be too high for the solvent, especially at low temperatures.[6] Repeated freeze-thaw cycles can also contribute to precipitation.
-
Solution:
-
Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.
-
Prepare fresh stock solutions and aliquot them into smaller volumes to minimize freeze-thaw cycles.
-
Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound in the stock solution. While stock solutions are stable for up to a month at -20°C, prolonged storage or improper handling can lead to degradation.
-
Solution:
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 300.22 g/mol . To prepare a 10 mM solution, you will need 3.0022 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A typical experimental workflow for a cell-based assay using this compound.
Caption: A logical diagram for troubleshooting precipitation in this compound stock solutions.
References
- 1. This compound|6468-55-9|COA [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 6468-55-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ultra-High-Pressure-Assisted Extraction of Demethylwedelolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient extraction of Demethylwedelolactone using ultra-high-pressure-assisted extraction (UHPAE).
Troubleshooting Guide
Low or no yield of this compound, inconsistent results, or potential degradation of the target compound are common challenges in UHPAE. The following guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Solution(s) |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. This compound has good solubility in polar organic solvents. | - Use a polar solvent system such as 80% aqueous methanol, which has been shown to be effective for the extraction of similar coumestans like wedelolactone. - Experiment with different ratios of methanol or ethanol in water to fine-tune the polarity. |
| Suboptimal Pressure: The applied pressure may be insufficient to disrupt the plant cell walls effectively and enhance solvent penetration. | - The optimal pressure for extracting wedelolactone and isothis compound has been reported to be 200 MPa. Start with this pressure and optimize by testing a range from 150 to 400 MPa. | |
| Incorrect Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction, while an excessively high volume can result in a dilute extract that is difficult to concentrate. | - A solid-to-liquid ratio of 1:20 (g/mL) has been found to be optimal for related compounds. Test ratios from 1:10 to 1:30 to determine the most effective ratio for your specific plant material. | |
| Insufficient Extraction Time: The duration of the extraction may be too short for the solvent to penetrate the matrix and dissolve the target compound fully. | - An extraction time of 3 minutes was found to be optimal for UHPAE of wedelolactone. Given the efficiency of UHPAE, start with short durations (e.g., 1-5 minutes) and evaluate the yield to determine the optimal time. | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant part, geographical source, and harvest time. | - Ensure that the same part of the plant (e.g., leaves, stems) is used consistently. For Eclipta alba, the highest concentrations of wedelolactone are found in the leaves, while this compound is higher in the stems. - Standardize the source and collection time of the plant material. |
| Matrix Effects in Analysis: Co-extracted compounds from the plant matrix can interfere with the quantification of this compound, leading to inaccurate and variable results. | - Implement a robust sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds before analytical quantification. - Utilize an internal standard during HPLC or UPLC-MS/MS analysis to correct for matrix effects. | |
| Degradation of this compound | Excessive Temperature: Although UHPAE is often performed at or near room temperature, excessive heat generated during pressurization or from external sources can lead to the degradation of thermally sensitive compounds like flavonoids. | - Maintain the extraction temperature at a controlled, moderate level (e.g., 25-40°C). - If the UHPAE system generates significant heat, consider implementing a cooling mechanism. |
| pH of the Solvent: The stability of flavonoids can be pH-dependent. An inappropriate pH can lead to degradation. | - For the extraction of flavonoids, a slightly acidic pH is often beneficial. Consider adjusting the pH of the aqueous portion of your solvent to around 4-6. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting point for optimizing the UHPAE of this compound?
Based on studies of the closely related compound wedelolactone, a good starting point for optimization is:
-
Solvent: 80% aqueous methanol
-
Pressure: 200 MPa
-
Extraction Time: 3 minutes
-
Solid-to-Liquid Ratio: 1:20 (g/mL)
2. How does UHPAE compare to other extraction methods for this compound?
UHPAE is a modern, efficient extraction technique. Compared to conventional methods, it often offers higher yields in a significantly shorter time.
| Extraction Method | Typical Yield of Related Coumestans (% w/w) | Extraction Time |
| Ultra-High-Pressure-Assisted Extraction (UHPAE) | Potentially higher than conventional methods | Very short (e.g., 3 minutes) |
| Soxhlet Extraction | ~0.48% (wedelolactone) | 6 hours |
| Maceration followed by Percolation | ~0.38% (wedelolactone) | >24 hours |
| Ultrasonication | ~0.36% (wedelolactone) | Varies (e.g., 45 minutes) |
| Microwave-Assisted Extraction | ~0.27% (wedelolactone) | Short (e.g., 15 minutes) |
3. What analytical method is suitable for quantifying this compound in the extract?
High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol, water, and an acidifier like acetic acid or formic acid is a common and effective method for the quantification of this compound. Detection is typically performed using a photodiode array (PDA) detector at a wavelength of around 352 nm. For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be used.
4. Can I use a different solvent for the extraction?
Yes, other polar solvents can be used. This compound is soluble in DMSO and DMF, and to a lesser extent, in ethanol. However, for extraction from plant material, aqueous mixtures of ethanol or methanol are generally preferred due to their extraction efficiency for flavonoids and their compatibility with subsequent analytical techniques. The optimal solvent system should be determined experimentally.
Experimental Protocols
Optimized Ultra-High-Pressure-Assisted Extraction of this compound
-
Sample Preparation:
-
Dry the plant material (Eclipta alba) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Mix the powder with the extraction solvent (80% aqueous methanol) at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture into the extraction vessel of the UHPAE system.
-
Pressurize the system to 200 MPa and maintain the pressure for 3 minutes.
-
Depressurize the system and collect the extract.
-
Filter the extract to remove solid plant material.
-
-
Post-Extraction Processing:
-
Concentrate the filtered extract under reduced pressure (e.g., using a rotary evaporator) to remove the methanol.
-
The resulting aqueous extract can be used for further analysis or purification.
-
Quantification of this compound by HPLC
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.04 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 352 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dilute the obtained extract with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the diluted extract sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for UHPAE of this compound.
Signaling Pathway: this compound and the NF-κB Pathway
This compound, similar to its precursor wedelolactone, has been shown to exhibit anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.
Technical Support Center: Quantification of Demethylwedelolactone in Herbal Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Demethylwedelolactone (DWL) in complex herbal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound and its related compound, Wedelolactone (WL), in herbal extracts are High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for its higher sensitivity and selectivity, which can help in overcoming matrix effects.[3][4][5][6]
Q2: What is the typical wavelength for UV detection of this compound?
A2: this compound and Wedelolactone exhibit strong UV absorbance, and the optimal wavelength for their detection is typically around 351 nm.[1]
Q3: Where can I obtain a this compound analytical standard?
A3: High-purity this compound analytical standards (≥98% by HPLC) can be procured from various chemical suppliers. It is crucial to obtain a certificate of analysis to confirm the purity and identity of the standard. Proper storage, typically at -20°C, is essential to maintain its stability.
Q4: What are the key parameters to validate for an analytical method quantifying this compound?
A4: According to international guidelines, the validation of an analytical method should include the following parameters: selectivity, linearity, precision (intraday and interday), accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ).[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound in herbal extracts.
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions: Silanol groups on the column interacting with the analyte.[10] - Column degradation: Loss of stationary phase or contamination. - Inappropriate mobile phase pH: Affecting the ionization state of the analyte. | - Use a high-purity silica column or an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent to remove contaminants.[11] |
| Inconsistent Retention Times | - Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile solvents.[10] - Fluctuations in column temperature. - Pump malfunction: Inconsistent flow rate.[12] | - Prepare fresh mobile phase daily and keep it covered. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure proper functioning of check valves.[13] |
| Poor Resolution Between DWL and WL | - Suboptimal mobile phase: Insufficient separation power. - Inappropriate column: Column chemistry not suitable for separating coumestan isomers. | - Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous phase.[14][15][16][17] - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Try a different column with a different stationary phase (e.g., C8 vs. C18). |
Extraction and Sample Preparation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield of DWL | - Inappropriate extraction solvent: The polarity of the solvent may not be optimal for DWL.[18][19] - Insufficient extraction time or temperature. - Degradation of DWL during extraction. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[19] Methanol has been shown to be effective.[1][2] - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio using a design of experiments (DoE) approach.[20][21] - Protect the extract from light and high temperatures to minimize degradation. |
| Analyte Instability in Solution | - Hydrolysis or oxidation of DWL. [22] - Photodegradation. | - Prepare fresh sample solutions daily and store them in amber vials at low temperatures. - Use antioxidants in the extraction solvent if oxidation is suspected. - Minimize exposure of the sample to light during all stages of the experiment. |
Matrix Effect Issues (LC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Co-eluting matrix components: Other compounds from the herbal extract interfering with the ionization of DWL in the MS source.[3][4][5][6] | - Improve sample clean-up: Use solid-phase extraction (SPE) to remove interfering compounds. - Optimize chromatography: Modify the gradient or mobile phase to separate DWL from the interfering matrix components.[23] - Use a stable isotope-labeled internal standard: This can compensate for matrix effects.[23] - Dilute the sample: This can reduce the concentration of interfering compounds, but may compromise sensitivity.[3] |
Quantitative Data Summary
The following table summarizes the quantitative data for this compound (DWL) and Wedelolactone (WL) found in various parts of Eclipta alba using different extraction methods and solvents, as reported in the literature.
| Plant Part | Extraction Method | Solvent | DWL Content (% w/w of dry plant material) | WL Content (% w/w of dry plant material) | Reference |
| Stems | Soxhlet | Methanol | 0.395 | 0.055 | [1] |
| Leaves | Soxhlet | Methanol | Not specified | 1.152 | [1] |
| Whole Plant | Maceration followed by percolation | Methanol | Not specified | 0.38 | [2] |
| Whole Plant | Soxhlet | Methanol | 0.159 | 0.233 | [1] |
| Whole Plant | Water:Ethanol Extraction | Water:Ethanol (7:3) | 0.184 | 0.271 | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of DWL in herbal extracts. Method optimization and validation are required for specific applications.
1. Preparation of Standard Solutions: a. Accurately weigh 1 mg of this compound reference standard. b. Dissolve in methanol to make a stock solution of 100 µg/mL. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
2. Sample Preparation (Extraction): a. Weigh 1 g of powdered, dried herbal material. b. Extract with 25 mL of methanol using sonication for 30 minutes or Soxhlet extraction for 4-6 hours. c. Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
3. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile.[24] The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 351 nm.
- Injection Volume: 20 µL.
4. Analysis: a. Inject the standard solutions to construct a calibration curve. b. Inject the sample extract. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of DWL in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aelabgroup.com [aelabgroup.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Impact of different solvents on extraction yield, phenolic composition, in vitro antioxidant and antibacterial activities of deseeded Opuntia stricta fruit | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of sample preparation variables for wedelolactone from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. myadlm.org [myadlm.org]
- 24. informaticsjournals.co.in [informaticsjournals.co.in]
Technical Support Center: HPLC Separation of Demethylwedelolactone & Wedelolactone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the HPLC separation of demethylwedelolactone and wedelolactone.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures and key properties of this compound and wedelolactone?
A1: this compound and wedelolactone are structurally similar coumestan-type compounds. Wedelolactone is the methylated form of this compound. Their structural similarity presents a challenge for chromatographic separation, requiring a well-optimized HPLC method to achieve baseline resolution.
Q2: What is a good starting point for a C18 column HPLC method?
A2: A reversed-phase C18 column is the most common choice. A good starting point is a gradient elution using a mobile phase consisting of acetonitrile and water, with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape and resolution. A typical detection wavelength is around 350 nm, where both compounds exhibit strong absorbance.
Q3: Why is adding acid to the mobile phase recommended?
A3: Both compounds have phenolic hydroxyl groups. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase suppresses the ionization of these groups. This leads to more consistent interactions with the stationary phase, resulting in sharper, more symmetrical peaks and reducing peak tailing.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Peaks
Your primary challenge is that the peaks for this compound and wedelolactone are not fully separated, making accurate quantification difficult.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The solvent strength may be too high, causing the compounds to elute too quickly and close together.
-
Solution 1 (Adjust Gradient): If using a gradient, make the slope less steep. A slower increase in the organic solvent (e.g., acetonitrile) concentration over a longer period will increase the interaction time with the stationary phase and improve separation.
-
Solution 2 (Adjust Isocratic Composition): If using an isocratic method, decrease the percentage of the organic solvent. For example, if you are using 40% acetonitrile, try reducing it to 35-38%.
-
-
Incorrect pH of Mobile Phase: The pH can influence the ionization state of the compounds.
-
Solution: Ensure a low pH by adding 0.05% to 0.1% of an acid like formic acid, acetic acid, or phosphoric acid to your aqueous mobile phase. This sharpens the peaks and can improve resolution.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate these closely related compounds.
-
Solution: Use a column with a smaller particle size (e.g., 3 µm or 1.8 µm) or a longer column (e.g., 250 mm instead of 150 mm) to increase efficiency and improve resolution.
-
Issue 2: Excessive Peak Tailing
The peaks appear asymmetrical with a "tail" extending from the back of the peak.
Root Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the polar hydroxyl groups on the analytes, causing tailing.
-
Solution 1 (Use an End-capped Column): Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the active silanol groups.
-
Solution 2 (Lower Mobile Phase pH): As mentioned previously, adding acid (e.g., 0.1% formic acid) protonates the silanol groups, reducing their ability to interact with the analytes and thereby minimizing tailing.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters
| Parameter | Condition 1 (Rapid Screening) | Condition 2 (High Resolution) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-50% B over 15 min | 35-45% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | DAD, 352 nm | DAD, 352 nm |
Protocol: High-Resolution HPLC Separation
This protocol is based on the "High Resolution" parameters in Table 1.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.22 µm filter and degas.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract or standard in a methanol/water (50:50) mixture to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Install a C18 column (250 mm x 4.6 mm, 3.5 µm).
-
Set the column oven temperature to 35 °C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (35% Acetonitrile) for at least 20 minutes at a flow rate of 0.8 mL/min or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the injection volume to 5 µL.
-
Program the gradient: Start at 35% B, increase linearly to 45% B over 25 minutes.
-
Include a wash step (e.g., ramp to 95% B for 5 minutes) and a re-equilibration step (return to 35% B for 10 minutes) after each run.
-
Set the Diode Array Detector (DAD) to acquire data at 352 nm.
-
-
Data Analysis:
-
Integrate the peaks for this compound and wedelolactone.
-
Confirm peak identity by comparing retention times with pure standards.
-
Visualizations
Workflow for HPLC Method Optimization
The following diagram illustrates a logical workflow for troubleshooting and refining the separation of this compound and wedelolactone.
Caption: Logical workflow for troubleshooting HPLC separation issues.
Simplified Signaling Pathway Inhibition by Wedelolactone
Wedelolactone is known to be an inhibitor of the NF-κB signaling pathway, which is critical in regulating inflammatory responses. This diagram shows a simplified representation of this inhibition.
Caption: Simplified diagram of Wedelolactone inhibiting the NF-κB pathway.
Technical Support Center: Demethylwedelolactone Formulation for Animal Xenograft Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and use of Demethylwedelolactone (DMW) in animal xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DMW) is a natural coumestan compound. Its mechanism of action is believed to be multifactorial, involving the inhibition of signaling pathways such as c-Myc, TGF-β/Smad, and NF-κB. It has also been reported to act as a proteasome inhibitor, leading to the accumulation of proteins that can trigger apoptosis in cancer cells.
Q2: What are the solubility characteristics of this compound?
A2: this compound is poorly soluble in aqueous solutions. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For in vivo applications, it is crucial to use a vehicle that can safely and effectively deliver the compound.
Q3: What are some common vehicles for administering DMW in animal models?
A3: Due to its poor water solubility, DMW requires a formulation with co-solvents and/or surfactants for in vivo administration. A common vehicle for oral administration of a related compound, wedelolactone, is a mixture of DMSO, Cremophor, and PBS (or saline). For intravenous or intraperitoneal injections, formulations may involve co-solvents like PEG400 and surfactants like Tween 80 to ensure solubility and minimize precipitation.
Q4: Can I administer a suspension of this compound?
A4: While suspensions can be used for oral or subcutaneous administration, achieving a uniform and stable suspension is critical for consistent dosing. For intravenous administration, a solution is strongly recommended to avoid the risk of embolism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of DMW in the formulation upon addition of aqueous buffer. | The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution. | - Increase the proportion of the organic co-solvent in the final formulation. - Consider using a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility. - Prepare the formulation fresh before each use. |
| Animal shows signs of distress or irritation after injection (e.g., scratching, lethargy). | The vehicle or the compound concentration is causing local toxicity. High concentrations of DMSO can cause irritation. | - Reduce the concentration of the organic co-solvent. A common recommendation is to keep the final DMSO concentration below 10% for intravenous injections. - Consider alternative, less toxic co-solvents like polyethylene glycol (PEG300 or PEG400). - Change the route of administration (e.g., from intravenous to intraperitoneal or subcutaneous). |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Non-uniform drug formulation or inaccurate dosing. If using a suspension, the compound may not be evenly distributed. | - Ensure the formulation is a clear solution. If a suspension must be used, ensure it is homogenized thoroughly before each injection. - Use precise dosing techniques and ensure accurate animal weights for dose calculation. |
| No observable anti-tumor effect at the tested dose. | The dose may be too low, or the bioavailability is poor with the current formulation and route of administration. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. oral). - Optimize the formulation to improve solubility and absorption. |
Experimental Protocols
Disclaimer: The following protocols are examples based on common laboratory practices for poorly soluble compounds. Researchers should perform their own formulation development and stability testing.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from a study using the related compound, wedelolactone.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the DMW powder in DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
In a separate sterile tube, mix Cremophor EL and sterile PBS in a 1:1 ratio.
-
To prepare the final formulation, add the DMW stock solution to the Cremophor EL:PBS mixture. A common final vehicle composition is a 1:1:8 mixture of DMSO:Cremophor EL:PBS.[1][2]
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.
-
Administer to animals via oral gavage at the desired dosage.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) or Intravenous (IV) Injection
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the DMW powder in DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle. A common vehicle for IP or IV injection of poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the DMW stock solution to the vehicle while vortexing to create the final formulation.
-
Ensure the final solution is clear and free of precipitation before injection.
-
Administer to animals via IP or IV injection. For IV injections, it is critical that the final DMSO concentration is as low as possible (ideally under 5-10%) to avoid toxicity.
Quantitative Data from a Xenograft Study with a Related Compound
The following table summarizes data from a study using Wedelolactone , a structurally similar compound, in a prostate cancer xenograft model.[1][2]
| Parameter | Vehicle Control | Wedelolactone Treatment |
| Compound | - | Wedelolactone |
| Dosage | Vehicle only | 200 mg/kg/day |
| Route of Administration | Oral gavage | Oral gavage |
| Vehicle | 1:1:8 mixture of DMSO:Cremophor:PBS | 1:1:8 mixture of DMSO:Cremophor:PBS |
| Xenograft Model | LNCaP human prostate cancer cells in mice | LNCaP human prostate cancer cells in mice |
| Treatment Duration | 4 weeks | 4 weeks |
| Tumor Volume (end of study) | Data not quantified in the abstract, but graphically larger | Significantly smaller than control |
| Effect on c-Myc Protein Levels in Tumor | High | Dramatically decreased |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo studies of DMW in a xenograft model.
Caption: DMW can inhibit the c-Myc signaling pathway.
Caption: DMW can inhibit the TGF-β/Smad signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Demethylwedelolactone and Other Trypsin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Demethylwedelolactone and other prominent trypsin inhibitors. This document outlines their inhibitory potency, mechanisms of action, and the experimental protocols required for their evaluation.
Introduction to Trypsin Inhibition
Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds.[1] The unregulated activity of trypsin can lead to various pathological conditions, making trypsin inhibitors a subject of significant research interest for therapeutic applications.[1] These inhibitors function by binding to trypsin and reducing its biological activity.[2] This guide focuses on this compound, a naturally occurring coumestan, and compares its trypsin inhibitory properties with other well-characterized inhibitors.
Comparative Data of Trypsin Inhibitors
The efficacy of a trypsin inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more direct measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Type/Source | Molecular Weight ( g/mol ) | IC50 | Ki | Mechanism of Inhibition |
| This compound | Coumestan (from Eclipta alba) | 300.22 | ~10 µM (3.0 µg/mL)[3] | Not Reported | Likely Competitive |
| Aprotinin | Polypeptide (from bovine lung) | ~6512 | 0.06 - 0.80 µM[4] | 0.06 pM | Competitive |
| Soybean Trypsin Inhibitor (Kunitz) | Protein (from Glycine max) | ~20,100 | ~9.4 µM[5] | Not Reported | Competitive |
| Benzamidine | Small Molecule (Synthetic) | 156.61 | Not Directly Reported | ~18 µM | Competitive |
| Lima Bean Trypsin Inhibitor | Protein (from Phaseolus lunatus) | ~8,000-10,000 | Not Directly Reported | Not Reported | Competitive |
| Bowman-Birk Inhibitor | Protein (from Glycine max) | ~8,000 | Not Directly Reported | Not Reported | Competitive |
| Luteolin | Flavonoid | 286.24 | 45.20 µM[6] | Not Reported | Mixed |
Mechanism of Action: A Closer Look
Trypsin inhibitors primarily act through competitive or non-competitive mechanisms.
-
Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the trypsin enzyme. Aprotinin and Benzamidine are classic examples of competitive inhibitors. This compound, being a flavonoid-like structure, is also suggested to act as a competitive inhibitor by binding to the S1 pocket of trypsin.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Luteolin, a flavonoid, has been reported to exhibit a mixed-type inhibition of trypsin.[6]
Experimental Protocols: Measuring Trypsin Inhibition
A standardized spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against trypsin. The following protocol is a synthesized methodology based on established procedures.[4][7]
Spectrophotometric Trypsin Inhibition Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
1. Principle:
This assay measures the rate of p-nitroaniline production from the hydrolysis of the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) by trypsin. The release of p-nitroaniline results in an increase in absorbance at 410 nm. In the presence of an inhibitor, the rate of this reaction is reduced.
2. Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Calcium chloride (CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Inhibitor stock solutions (including this compound and other comparators)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
3. Procedure:
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. Dilute to the final working concentration in Tris-HCl buffer just before use.
-
BAPNA Solution: Prepare a stock solution of BAPNA in DMSO. Dilute to the final working concentration in pre-warmed Tris-HCl buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitors in DMSO or an appropriate solvent.
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of different concentrations of the inhibitor solution to the wells. For the control (uninhibited reaction), add 20 µL of the solvent.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the trypsin solution to each well and incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the BAPNA solution to each well.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki value and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (BAPNA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Trypsin Inhibitors | Worthington Biochemical [worthington-biochem.com]
- 3. Trypsin inhibitory effect of wedelolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
Reproducibility of Demethylwedelolactone Anti-Cancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The natural coumestan, Demethylwedelolactone (DWL), has garnered attention for its potential anti-cancer properties. This guide provides a comparative analysis of the existing preclinical data on DWL and its closely related analog, wedelolactone, with a focus on the reproducibility of these findings. While direct replication studies for DWL are scarce, this review synthesizes available quantitative data, details experimental methodologies, and visualizes the reported signaling pathways to offer a comprehensive overview for the scientific community.
Quantitative Data Summary
The anti-cancer effects of this compound and Wedelolactone have been evaluated across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values from different studies. It is crucial to note the different endpoints measured in these studies (e.g., inhibition of enzymatic activity versus cell viability), as this can influence the interpretation of the results.
Table 1: IC50 Values for this compound (DWL)
| Cell Line | Cancer Type | Endpoint | IC50 (µM) | Reference |
| - | - | Trypsin Inhibition | 3.0 | Syed SD, et al. 2003[1][2] |
Table 2: IC50 Values for Wedelolactone and its Derivatives
| Compound | Cell Line | Cancer Type | Endpoint | IC50 (µM) | Reference |
| Wedelolactone | MDA-MB-231 | Breast Cancer | Chymotrypsin-like Proteasome Inhibition | 27.8 | Nehybová T, et al. 2017[3] |
| Wedelolactone | MDA-MB-468 | Breast Cancer | Chymotrypsin-like Proteasome Inhibition | 12.78 | Nehybová T, et al. 2017[3] |
| Wedelolactone | T47D | Breast Cancer | Chymotrypsin-like Proteasome Inhibition | 19.45 | Nehybová T, et al. 2017[3] |
| Wedelolactone | PA-1 | Ovarian Cancer | Cell Viability | 10 | Kumar D, et al. 2021[4] |
| BTB (Wedelolactone Derivative) | MDA-MB-231 | Breast Cancer | Cell Growth Inhibition (+E2) | 42.5 ± 3.5 | Xu D, et al. 2019[5] |
| BTB (Wedelolactone Derivative) | MDA-MB-231 | Breast Cancer | Cell Growth Inhibition (-E2) | 43.8 ± 2.5 | Xu D, et al. 2019[5] |
| BTB (Wedelolactone Derivative) | MCF-7 | Breast Cancer | Cell Growth Inhibition (+E2) | 18.3 ± 2.0 | Xu D, et al. 2019[5] |
| BTB (Wedelolactone Derivative) | Ishikawa | Endometrial Cancer | Cell Growth Inhibition (+E2) | 32.2 ± 2.0 | Xu D, et al. 2019[5] |
| BTB (Wedelolactone Derivative) | SKOV-3 | Ovarian Cancer | Cell Growth Inhibition (+E2) | 41.9 ± 2.5 | Xu D, et al. 2019[5] |
Key Experimental Protocols
To facilitate the replication and validation of the cited studies, detailed methodologies for key experiments are provided below.
Cell Viability and Growth Inhibition Assays
-
MTT Assay (as described for Wedelolactone in Ovarian Cancer):
-
Seed PA-1 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Wedelolactone for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
-
-
Cell Growth Inhibition Assay (as described for a Wedelolactone derivative):
-
Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 24-well plates.
-
After 24 hours, treat the cells with different concentrations of the test compound in the presence or absence of 10 nM 17β-estradiol (E2).
-
After 48 hours of treatment, determine the cell number using a cell counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[5]
-
Cell Invasion and Motility Assays
-
Transwell Invasion Assay (as performed with this compound):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed MDA-MB-231 cells in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a specified period to allow for cell invasion through the Matrigel and the porous membrane.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
-
-
Anchorage-Independent Growth Assay (Soft Agar Assay):
-
Prepare a base layer of agar in a culture dish.
-
Resuspend MDA-MB-231 cells in a top layer of agar containing this compound.
-
Pour the cell-containing agar layer over the base layer.
-
Incubate for several weeks to allow for colony formation.
-
Stain the colonies and count them to assess anchorage-independent growth.
-
In Vivo Tumor Metastasis Model
-
Nude Mouse Xenograft Model for Lung Metastasis (as described for this compound):
-
Inject MDA-MB-231 human breast cancer cells into the tail vein of nude mice.
-
Administer this compound to the mice at specified doses and schedules.
-
After a predetermined period, sacrifice the mice and harvest the lungs.
-
Fix the lungs and prepare tissue sections.
-
Examine the lung sections for metastatic nodules and quantify their number and size.
-
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are reported to be mediated through the modulation of key signaling pathways involved in cell invasion and metastasis.
Figure 1. this compound's proposed mechanism of action.
The experimental workflow for investigating the anti-metastatic effects of this compound typically involves a series of in vitro and in vivo assays.
Figure 2. Experimental workflow for anti-metastasis studies.
Discussion on Reproducibility
A critical assessment of the reproducibility of this compound's anti-cancer effects is challenging due to the limited number of published studies. The primary investigation into its anti-metastatic properties in breast cancer by Lee YJ, et al. (2012) provides a foundational dataset. However, to our knowledge, no subsequent studies have explicitly attempted to replicate these findings.
The available data on the related compound, wedelolactone, shows a range of IC50 values across different breast and ovarian cancer cell lines, with varying experimental endpoints. This highlights the importance of standardized protocols and the clear reporting of experimental conditions to allow for meaningful comparisons between studies.
Key Considerations for Future Research:
-
Direct Replication: Independent replication of the in vitro and in vivo findings of Lee YJ, et al. (2012) is crucial to validate the anti-metastatic potential of this compound.
-
Standardized Assays: The use of standardized and well-characterized assays for cell viability, invasion, and motility will improve the comparability of data across different laboratories.
-
Comprehensive Reporting: Detailed reporting of experimental protocols, including cell line authentication, passage number, and specific reagent information, is essential for reproducibility.
-
Broader Cell Line Screening: Evaluating the anti-cancer activity of this compound across a wider panel of cancer cell lines from different tissues of origin would provide a more comprehensive understanding of its therapeutic potential.
References
- 1. This compound | CAS#:6468-55-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
Demethylwedelolactone: A Comparative Analysis of its Anti-Cancer Effects in Breast and Prostate Cancer Cell Lines
For Immediate Release
A comprehensive review of existing literature highlights the potential of Demethylwedelolactone, a natural coumestan, as a therapeutic agent against breast and prostate cancers. This guide provides a comparative analysis of its effects on various cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Quantitative Assessment of Cytotoxicity and Apoptosis
The inhibitory effects of this compound and its close analogue, Wedelolactone, have been evaluated across different cancer cell lines, primarily focusing on their ability to reduce cell viability and induce programmed cell death (apoptosis).
| Cancer Type | Cell Line | Compound | Assay | Endpoint | Value |
| Breast Cancer | MDA-MB-231 | Wedelolactone | Proteasome Activity | IC50 (Chymotrypsin-like activity) | 27.8 µM[1] |
| Breast Cancer | MDA-MB-468 | Wedelolactone | Proteasome Activity | IC50 (Chymotrypsin-like activity) | 12.78 µM[1] |
| Breast Cancer | T47D | Wedelolactone | Proteasome Activity | IC50 (Chymotrypsin-like activity) | 19.45 µM[1] |
| Prostate Cancer | LNCaP | Wedelolactone | Cell Viability (MTS) | Apoptosis Induction | Dose-dependent |
| Prostate Cancer | PC-3 | Wedelolactone | Cell Viability (MTS) | Apoptosis Induction | Dose-dependent |
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound and Wedelolactone exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metastasis.
In breast cancer , particularly in the 4T1 cell line, Wedelolactone has been shown to suppress cancer growth and metastasis by regulating the TGF-β1/Smad signaling pathway .[2][3] This pathway is crucial in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.
Caption: Wedelolactone inhibits the TGF-β1/Smad signaling pathway in breast cancer.
In prostate cancer cell lines such as LNCaP and PC-3, Wedelolactone has been found to interrupt the c-Myc oncogenic signaling pathway and downregulate Protein Kinase C-epsilon (PKCε) .[1][4] The c-Myc oncoprotein is a critical driver of prostate cancer cell proliferation and survival. Furthermore, Wedelolactone-induced apoptosis in prostate cancer cells is dependent on the activation of c-Jun N-terminal Kinase (JNK) .
Caption: Wedelolactone induces apoptosis in prostate cancer cells via multiple pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
Caption: Workflow for detecting apoptosis using Annexin V-FITC staining.
Protocol:
-
Cell Treatment: Cells are treated with this compound for a specified time to induce apoptosis.
-
Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
This comparative guide underscores the promising anti-cancer properties of this compound, warranting further investigation to establish its full therapeutic potential. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Wedelolactone suppresses breast cancer growth and metastasis via regulating TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Demethylwedelolactone: A Comparative Analysis Against Standard-of-Care Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylwedelolactone (DWL), a natural compound derived from the plant Eclipta alba, has garnered interest in oncological research for its potential anticancer properties. This guide provides a comparative overview of the efficacy of this compound against current standard-of-care drugs for breast and prostate cancer. The information is based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a compilation from various independent studies.
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound's parent compound, wedelolactone, and standard-of-care drugs against relevant cancer cell lines. It is crucial to interpret this data with caution as the experimental conditions may vary between studies.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard of Care |
| Doxorubicin | MDA-MB-231 | 0.27 - 1.38[1][2][3] | Yes |
| Doxorubicin | MCF-7 | 1.1 - 9.908[2][3] | Yes |
| Paclitaxel | MDA-MB-231 | ~7.87 | Yes |
| Paclitaxel | MCF-7 | 0.0075 - ~2.86[4] | Yes |
| This compound | MDA-MB-231 | Data not available | Investigational |
Note: IC50 values for standard-of-care drugs can vary significantly based on the specific experimental protocol, including exposure time and assay used.
Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard of Care |
| Wedelolactone | LNCaP | 8 - 12[5] | No |
| Wedelolactone | PC3 | 8 - 12[5] | No |
| Wedelolactone | DU145 | 8 - 12[5] | No |
| Docetaxel | LNCaP | 0.00078 - 0.00106[6] | Yes |
| Enzalutamide | LNCaP | > 2[7] | Yes |
| Enzalutamide | PC-3 | Not potent[7] | Yes |
Note: The data for wedelolactone is presented as a surrogate for this compound due to the lack of available direct IC50 data for this compound in these specific cell lines. Wedelolactone is the parent compound of this compound.
In Vivo Efficacy
One study has reported that this compound suppresses lung metastasis of MDA-MB-231 breast cancer cells in a nude mouse xenograft model[8]. However, this study did not include a direct comparison with a standard-of-care chemotherapeutic agent, making a direct efficacy comparison in an in vivo setting not possible at this time.
Signaling Pathways and Mechanism of Action
This compound and its parent compound, wedelolactone, have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily by inhibiting the NF-κB pathway and inducing apoptosis.
NF-κB Signaling Pathway Inhibition
This compound has been reported to suppress the NF-κB signaling pathway[8]. This pathway is crucial for cancer cell survival, proliferation, and invasion. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce their metastatic potential.
Caption: this compound inhibits the IKK complex, preventing NF-κB translocation.
Induction of Apoptosis
Wedelolactone, the parent compound of this compound, has been shown to induce caspase-dependent apoptosis in prostate cancer cells[5]. This process is critical for eliminating cancerous cells. The induction of apoptosis is a key mechanism for many successful cancer therapies.
Caption: Wedelolactone induces apoptosis through the mitochondrial pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a standard-of-care drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
In Vitro Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Treatment: this compound or a standard-of-care drug is added to the upper chamber.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: Cancer cells (e.g., MDA-MB-231 or LNCaP) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with this compound, a standard-of-care drug, or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Conclusion
Current preclinical data suggests that this compound and its parent compound, wedelolactone, exhibit anticancer properties against breast and prostate cancer cell lines, primarily through the inhibition of the NF-κB pathway and induction of apoptosis. However, a direct and comprehensive comparison of the efficacy of this compound against standard-of-care drugs is lacking in the publicly available scientific literature. The provided IC50 values are from separate studies and should not be used for direct comparison. Further research, including head-to-head in vitro and in vivo studies, is necessary to definitively determine the therapeutic potential of this compound relative to established cancer therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only and have not been approved for the treatment of any disease.
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. jrmds.in [jrmds.in]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derivatives inhibit invasive growth in vitro and lung metastasis of MDA-MB-231 breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Demethylwedelolactone and Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of demethylwedelolactone and its closely related natural coumestan, wedelolactone. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of these compounds for potential therapeutic applications. This document summarizes key pharmacokinetic parameters from preclinical studies, outlines detailed experimental methodologies, and visualizes relevant biological pathways.
Pharmacokinetic Profile Comparison
A preclinical study in rats provided a direct comparison of the pharmacokinetic profiles of this compound and wedelolactone following oral administration. The key parameters are summarized in the table below.
| Pharmacokinetic Parameter | This compound | Wedelolactone |
| Cmax (ng/mL) | 41.3 ± 9.57 | 74.9 ± 13.4 |
| Tmax (h) | 0.800 | 0.633 |
| AUC0-t (ng·h/mL) | 127.4 ± 52.7 | 260.8 ± 141.8 |
| t1/2 (h) | 2.08 ± 0.69 | 2.20 ± 0.59 |
Data sourced from a pharmacokinetic study in rats.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A detailed experimental protocol for determining the pharmacokinetic profiles of this compound and wedelolactone in rats is outlined below.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to the experiment.
-
Fasting: Rats are fasted overnight with free access to water before drug administration.
2. Drug Administration:
-
Formulation: this compound and wedelolactone are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Route of Administration: Oral gavage.
-
Dosage: A standardized dose is administered to each rat.
3. Blood Sampling:
-
Method: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points.
-
Time Points: Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalytical Method: UPLC-MS/MS
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for the simultaneous quantification of this compound and wedelolactone in plasma samples.
-
Sample Preparation:
- Thaw plasma samples on ice.
- Precipitate plasma proteins by adding acetonitrile.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Signaling Pathway Analysis
This compound and wedelolactone have been reported to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/Akt and NF-κB pathways.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for conducting a pharmacokinetic comparison of test compounds.
Caption: General Experimental Workflow for Pharmacokinetic Analysis.
References
Validating Demethylwedelolactone as an IKK Inhibitor for NF-κB Signaling: A Comparative Guide
This guide provides a comprehensive comparison of Demethylwedelolactone as a potential inhibitor of the IκB kinase (IKK) complex within the NF-κB signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors, detailed experimental protocols, and supporting data.
The NF-κB Signaling Pathway and IKK's Role
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the immune and inflammatory responses, and it also plays critical roles in cell survival and proliferation.[1][2] The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is the central regulator of the canonical NF-κB pathway.[3] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex becomes activated.[2] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[2][4]
This compound and Other IKK Inhibitors
This compound is a natural coumestan found in Eclipta alba that has demonstrated anti-inflammatory and anti-cancer properties. Its precursor, Wedelolactone, is a known IKK inhibitor that prevents the phosphorylation and degradation of IκB proteins by directly binding to the ATP-binding site of the kinase.[1][5] While direct IC50 values for this compound against IKK are not as widely reported as for other compounds, its established biological activities suggest a similar mechanism. The inhibition of IKK is a key therapeutic strategy for inflammatory diseases and certain cancers.[6]
Below is a comparison of several known IKK inhibitors, including natural products and synthetic molecules, with their reported inhibitory concentrations (IC50).
| Inhibitor | Type | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Reference(s) |
| Wedelolactone | Natural Product | IKK | Reported to inhibit IKK complex | - | [1][5] |
| BMS-345541 | Synthetic | IKKβ > IKKα | 0.3 µM | 4.0 µM | [3][5] |
| TPCA-1 | Synthetic | IKKβ >> IKKα | 17.9 nM | ~400 nM (22-fold selective) | [7] |
| IKK-16 | Synthetic | IKKβ > IKKα | 40 nM | 200 nM | [5] |
| SC-514 | Synthetic | IKKβ | ~3-25 µM (cell-based) | - | [2] |
| MLN120b | Synthetic | IKKβ | 40 µM (cell-based) | - | [8] |
| Dehydrocostus lactone | Natural Product | IKKβ | Inhibits IKKβ activity | - | [5][7] |
| Ferulic acid | Natural Product | IKKα/β | Suppresses phosphorylation | Suppresses phosphorylation | [3] |
Experimental Validation of IKK Inhibitors
Validating a compound like this compound as an IKK inhibitor involves a series of experiments to confirm its mechanism of action, from direct enzyme inhibition to downstream cellular effects.
Experimental Protocols
In Vitro IKK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK. It typically quantifies the phosphorylation of an IκBα-based substrate.
A. Materials:
-
Recombinant human IKKβ enzyme
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.7), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT[4][10]
-
Phosphatase inhibitors (e.g., β-glycerophosphate, NaF, Na₃VO₄)[4][10]
-
ATP Solution: 10 µM "cold" ATP mixed with [γ-³²P]-ATP (or use non-radioactive ADP-Glo™ assay)[4][11]
-
Test Inhibitor (this compound) dissolved in DMSO
-
96-well plates
-
SDS-PAGE gels and autoradiography film or luminescence plate reader
B. Protocol:
-
Prepare a reaction master mix containing Kinase Assay Buffer, phosphatase inhibitors, and the IKK substrate.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls. The final DMSO concentration should be kept constant and low (<1%).[12]
-
Add the diluted IKKβ enzyme to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assay) or ADP-Glo™ Reagent (for luminescent assay).[10][11]
-
For Radioactive Detection: Run the samples on an SDS-PAGE gel, dry the gel, and expose it to autoradiography film. Quantify the band intensity corresponding to the phosphorylated substrate.
-
For Luminescent Detection (ADP-Glo™): Follow the manufacturer's protocol, which involves a second reaction to convert the generated ADP to ATP, and then a luciferase/luciferin reaction to produce light.[11] Measure luminescence with a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phospho-IκBα
This assay determines if the inhibitor can block IKK activity within a cellular context by measuring the phosphorylation level of its direct substrate, IκBα.
A. Materials:
-
Cell culture medium and supplements
-
Stimulating agent (e.g., 20 ng/mL TNF-α)[15]
-
Test Inhibitor (this compound)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-total-IκBα or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
PVDF membrane, electrophoresis and transfer equipment.[17]
-
Chemiluminescent substrate (ECL).
B. Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.[16]
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% BSA in TBST). Avoid using milk for phospho-antibodies as it contains phosphoproteins that can increase background.[19]
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total IκBα or a loading control like β-actin.[17]
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB, providing a functional readout of the entire upstream signaling pathway.
A. Materials:
-
An NF-κB reporter plasmid (containing multiple NF-κB response elements driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization). Stable cell lines are also commonly used.[14][20]
-
Transfection reagent.
-
Test Inhibitor (this compound).
-
96-well white, clear-bottom plates.
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).
B. Protocol:
-
Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 18-24 hours.[20][21]
-
Pre-treat the cells with serial dilutions of this compound for 1-6 hours.[20]
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours, depending on the assay setup.[15][20]
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using the Passive Lysis Buffer provided with the assay kit.[22]
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the wells and measure the luminescence (Signal 1).[22]
-
Add the Stop & Glo® Reagent (which quenches the firefly reaction and provides the substrate for Renilla) and measure the luminescence again (Signal 2).[22]
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Determine the percentage of inhibition of NF-κB activity and calculate the IC50 value for the inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 10. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Head-to-Head Comparison of Demethylwedelolactone and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Demethylwedelolactone and other notable kinase inhibitors. Due to the limited direct research on the kinase inhibitory profile of this compound, this guide utilizes its close structural analog, Wedelolactone, as a proxy to explore its potential kinase targets. The primary focus is on the IκB kinase (IKK) complex and Glycogen Synthase Kinase 3β (GSK3β), which have been identified as targets of Wedelolactone.
Introduction to this compound and Kinase Inhibition
This compound is a natural coumestan found in the plant Eclipta alba. While its direct kinase inhibitory activity is not extensively documented, its structural similarity to Wedelolactone suggests potential interactions with similar cellular targets. Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology and inflammatory diseases, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation. This guide offers a comparative look at the inhibitory potential of Wedelolactone against key kinases and contrasts it with other well-characterized inhibitors.
Comparative Kinase Inhibitor Performance
The following tables summarize the inhibitory concentrations (IC50) of Wedelolactone and a selection of other kinase inhibitors against the IKK complex and GSK3β.
Table 1: Comparison of IKK Complex Inhibitors
| Inhibitor | Target Kinase(s) | IC50 | Notes |
| Wedelolactone | IKKα, IKKβ | < 10 µM[1] | A natural product, irreversible inhibitor.[1] |
| BMS-345541 | IKKβ, IKKα | 0.3 µM, 4 µM[2] | Highly selective for IKKβ over IKKα. |
| MLN120B (ML120B) | IKKβ | 45 nM[2] | Potent, selective, and reversible IKKβ inhibitor. |
| IKK-16 | IKKβ, IKK complex, IKKα | 40 nM, 70 nM, 200 nM[2] | Selective IKK inhibitor. |
| TPCA-1 | IKKβ | 17.9 nM[2] | Potent IKKβ inhibitor with selectivity over IKKα. |
Table 2: Comparison of GSK3β Inhibitors
| Inhibitor | Target Kinase(s) | IC50 | Notes |
| Wedelolactone | GSK3β | Not explicitly quantified in reviewed literature | Reported to inhibit GSK3β activity. |
| Tideglusib | GSK3β | 502 nM[3] | Non-ATP competitive inhibitor.[4] |
| LY2090314 | GSK3α, GSK3β | 1.5 nM, 0.9 nM[5] | Potent and selective ATP-competitive inhibitor. |
| SB-415286 | GSK3α/β | 31 nM (Ki)[5] | ATP-competitive inhibitor. |
| COB-187 | GSK3α, GSK3β | 22 nM, 11 nM[5] | Highly potent and selective inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. In Vitro IKK Kinase Assay Protocol
This protocol is adapted from methodologies used to assess IKK activity.[6][7][8]
-
Objective: To determine the in vitro inhibitory activity of a compound against the IKK complex.
-
Materials:
-
Recombinant IKK complex (IKKα/IKKβ/NEMO)
-
GST-IκBα (1-55) substrate[8]
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 25 mM β-glycerophosphate, 2 mM NaF, 0.1 mM Na3VO4)
-
[γ-³²P]ATP
-
Test compounds (e.g., this compound, Wedelolactone, or other inhibitors) dissolved in DMSO.
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound to the wells. Include a DMSO-only control.
-
Add the recombinant IKK complex to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. In Vitro GSK3β Kinase Assay Protocol
This protocol is based on commercially available kits and published research for measuring GSK3β activity.[9][10]
-
Objective: To determine the in vitro inhibitory activity of a compound against GSK3β.
-
Materials:
-
Recombinant human GSK3β
-
GSK3β substrate peptide (e.g., a peptide derived from glycogen synthase)[3]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[11]
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound to the wells of a white, opaque 96-well or 384-well plate. Include a DMSO-only control.
-
Add the recombinant GSK3β enzyme to each well.
-
Add the GSK3β substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by the inhibitors discussed in this guide.
Caption: IKK-NF-κB Signaling Pathway Inhibition by Wedelolactone.
Caption: Wnt/β-catenin Signaling Pathway and GSK3β Inhibition.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Kinase Inhibitor Screening.
Conclusion
While direct head-to-head studies on this compound as a kinase inhibitor are lacking, the available data on its analog, Wedelolactone, suggest that it targets key inflammatory and cell signaling pathways through the inhibition of the IKK complex and potentially GSK3β. The comparative data presented in this guide on other well-established inhibitors for these targets provide a valuable benchmark for future research into the therapeutic potential of this compound and related coumestans. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of action of these natural products. Further studies are warranted to quantitatively assess the kinase inhibitory profile of this compound and to explore its selectivity across the human kinome.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 8. IκB Kinase Assay [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of Demethylwedelolactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Demethylwedelolactone, a coumestan with diverse biological activities. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Summary of Chemical Safety Information
This compound is classified as harmful if swallowed.[1][2] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₈O₇ | PubChem[3] |
| Molecular Weight | 300.22 g/mol | PubChem[3] |
| CAS Number | 6468-55-9 | Cayman Chemical[1] |
| Hazard Classification | Acute toxicity - oral 4 (H302) | Cayman Chemical[1] |
| Signal Word | Warning | Cayman Chemical[1] |
| Storage Temperature | -20°C | Sigma-Aldrich[2] |
| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich[2] |
| DMF: 30 mg/ml | Cayman Chemical[4] | |
| Ethanol: 20 mg/ml | Cayman Chemical[4] |
Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, regional, and national regulations.[1] The following steps provide a procedural workflow for its proper disposal.
Experimental Workflow for Disposal
Precautionary Measures and Handling
When handling this compound, it is crucial to adhere to the following precautionary statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink, or smoke when using this product.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] It is recommended to use this product in a well-ventilated area or under a fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times.
In case of a spill, pick up the material mechanically and place it in a suitable container for disposal.[1] Avoid creating dust. Ensure that the spilled material does not enter sewers or surface and ground water.[1]
Emergency Procedures
-
Fire: Use fire-fighting measures that are appropriate for the surrounding environment. A solid water stream may be inefficient.[1]
-
First Aid (If Swallowed): Rinse the mouth with water and immediately call a poison center or doctor for medical advice.[1] Do not induce vomiting unless directed to do so by medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
